N,N-Dimethyl-2-(perfluorophenoxy)ethanamine
Description
BenchChem offers high-quality N,N-Dimethyl-2-(perfluorophenoxy)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-2-(perfluorophenoxy)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-dimethyl-2-(2,3,4,5,6-pentafluorophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F5NO/c1-16(2)3-4-17-10-8(14)6(12)5(11)7(13)9(10)15/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBONATRDQBOWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis pathway for N,N-Dimethyl-2-(perfluorophenoxy)ethanamine
An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed exploration of a viable synthetic pathway for N,N-Dimethyl-2-(perfluorophenoxy)ethanamine. This document is structured to offer not just a procedural outline but also a deep dive into the chemical reasoning that underpins the methodological choices, ensuring a blend of theoretical knowledge and practical application.
Introduction: The Significance of Fluorinated Phenoxyethanamines
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and physicochemical properties of a compound, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] N,N-Dimethyl-2-(perfluorophenoxy)ethanamine is a compound of interest due to its combination of a highly fluorinated aromatic ring and a tertiary amine moiety, suggesting potential applications as a building block in the synthesis of novel pharmaceuticals or as a ligand in coordination chemistry.
This guide will focus on the most logical and established method for the synthesis of this and similar aryl ethers: the Williamson ether synthesis.[4][5][6][7]
Core Synthesis Pathway: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers.[6][7] The reaction proceeds via an S_N2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[5][6][8]
In the context of synthesizing N,N-Dimethyl-2-(perfluorophenoxy)ethanamine, the most strategic approach involves the reaction of pentafluorophenoxide with a suitable 2-(dimethylamino)ethyl halide. This "disconnection" is favored because the alternative (a perfluoroaromatic nucleophilic substitution on hexafluorobenzene by 2-(dimethylamino)ethanol) would require much harsher conditions.
The overall transformation can be depicted as follows:
Caption: Overall schematic of the Williamson ether synthesis pathway.
Mechanistic Considerations
The reaction is initiated by the deprotonation of the acidic pentafluorophenol. The electron-withdrawing nature of the five fluorine atoms significantly increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base.[9] The resulting pentafluorophenoxide is an excellent nucleophile.
This nucleophile then attacks the electrophilic carbon of the 2-(dimethylamino)ethyl halide, which bears the leaving group (chloride or bromide). This step proceeds via a classic S_N2 backside attack.[5][6]
Detailed Experimental Protocol
This protocol is a well-reasoned approach based on established chemical principles for this class of reaction.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Pentafluorophenol | 771-61-9 | 184.06 | Corrosive, toxic; handle with care. |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | Flammable solid, reacts violently with water. |
| 2-(Dimethylamino)ethyl chloride hydrochloride | 4584-46-7 | 144.04 | Hygroscopic. Can be used directly or after neutralization. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Anhydrous grade is crucial. |
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Deprotonation of Pentafluorophenol: Anhydrous DMF is added to the flask, followed by the careful addition of sodium hydride. The resulting suspension is cooled to 0 °C in an ice bath. A solution of pentafluorophenol in anhydrous DMF is then added dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C. The mixture is stirred at this temperature for 30-60 minutes after the addition is complete to ensure full formation of the sodium pentafluorophenoxide.
-
Nucleophilic Substitution: A solution of 2-(dimethylamino)ethyl chloride (prepared by neutralizing the hydrochloride salt with a suitable base and extracting into an organic solvent, or used directly with an additional equivalent of base in the main reaction) in anhydrous DMF is added dropwise to the reaction mixture.
-
Reaction Progression: After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield N,N-Dimethyl-2-(perfluorophenoxy)ethanamine as a pure compound.
Causality in Experimental Choices
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. Potassium carbonate is a milder alternative that can also be effective, particularly at elevated temperatures.
-
Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent for S_N2 reactions. It effectively solvates the sodium cation, leaving the phenoxide anion highly nucleophilic. For a similar reaction, DMF was found to be superior to tetrahydrofuran.[10]
-
Temperature Control: The initial deprotonation is performed at a low temperature to control the exothermic reaction between sodium hydride and the acidic phenol. The subsequent substitution reaction is heated to increase the reaction rate.
-
Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is critical to prevent the quenching of the sodium hydride and the phenoxide by atmospheric moisture.
Data Presentation: Hypothetical Reaction Parameters
| Parameter | Value |
| Stoichiometry (Phenol:NaH:Halide) | 1 : 1.1 : 1.2 |
| Reaction Temperature | 0 °C (deprotonation), 70 °C (substitution) |
| Reaction Time | 6-12 hours |
| Expected Yield | 70-85% |
| Purity (post-purification) | >98% |
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness: A Self-Validating Protocol
The integrity of this protocol is grounded in well-established reaction mechanisms. The progress of the reaction can be easily monitored, providing clear checkpoints. For instance, the disappearance of the pentafluorophenol starting material as monitored by TLC or GC would indicate the completion of the reaction. The final product's identity and purity can be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, validating the success of the synthesis.
Conclusion
The Williamson ether synthesis represents a highly effective and reliable method for the preparation of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine. By carefully selecting the appropriate base, solvent, and reaction conditions, and by adhering to stringent anhydrous techniques, this synthesis can be performed efficiently and in good yield. The principles and the detailed protocol outlined in this guide provide a solid foundation for researchers to successfully synthesize this and other related fluorinated compounds.
References
-
Fluorine Notes. (2021, June). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
-
Anton, S. D., & Miller, K. D. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1103. [Link]
-
Godbe, J. W., & Swarts, F. (1966). Pentafluorophenyl Alkyl and Vinyl Ethers. Journal of Organic Chemistry, 31(7), 2445–2448. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. francis-press.com [francis-press.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pentafluorophenyl Alkyl and Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic Profile: N,N-Dimethyl-2-(perfluorophenoxy)ethanamine
Executive Summary & Chemical Identity
N,N-Dimethyl-2-(perfluorophenoxy)ethanamine is a specialized fluorinated intermediate used in medicinal chemistry and fluorous synthesis. It combines a highly electron-deficient pentafluorophenyl (Pfp) moiety with a basic dimethylaminoethyl side chain. This unique "push-pull" electronic structure—an electron-withdrawing aromatic ring coupled to an electron-donating amine—creates a distinct spectroscopic signature essential for structural validation.
This guide provides a rigorous analysis of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, synthesized from fundamental principles of organofluorine chemistry and analogous structural data.
Chemical Properties Table
| Property | Data |
| IUPAC Name | 2-(2,3,4,5,6-Pentafluorophenoxy)-N,N-dimethylethanamine |
| Molecular Formula | C₁₀H₁₀F₅NO |
| Molecular Weight | 255.19 g/mol |
| Monoisotopic Mass | 255.0683 Da |
| Structure | C₆F₅–O–CH₂–CH₂–N(CH₃)₂ |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in CHCl₃, MeOH, DCM; limited water solubility |
Mass Spectrometry (MS) Analysis
The mass spectrum of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine is dominated by the stability of the nitrogen cation formed via
Fragmentation Pathway[6]
-
Molecular Ion (
) : A weak signal at m/z 255 is typically observed. The tertiary amine lowers the ionization potential, but the resulting radical cation is unstable. -
Base Peak (
) : The spectrum is characterized by a dominant peak at m/z 58 .[1] This corresponds to the iminium ion , formed by -cleavage of the C–C bond next to the nitrogen. This is the diagnostic "fingerprint" for any -dimethyl-ethyl amine derivative. -
Pentafluorophenoxy Fragment : A minor peak at m/z 183 may be observed, corresponding to the
or species, though the charge is preferentially retained on the nitrogen fragment.
MS Visualization (DOT)
Caption: The primary fragmentation pathway is driven by the nitrogen lone pair, resulting in a stable iminium ion at m/z 58.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][8]
Proton ( H) NMR
The proton spectrum is simple due to the lack of aromatic protons (the ring is perfluorinated). It displays three distinct aliphatic environments.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 2.30 – 2.35 | Singlet (s) | 6H | –N(CH ₃)₂ | Chemically equivalent methyl groups on Nitrogen. |
| 2.70 – 2.75 | Triplet ( | 2H | –CH ₂–N | Methylene adjacent to amine. Upfield due to lower electronegativity of N vs O. |
| 4.15 – 4.25 | Triplet ( | 2H | –O–CH ₂– | Methylene adjacent to Oxygen. Deshielded by the electronegative O-ArF group. |
Note: Solvent
Fluorine ( F) NMR
This is the most diagnostic tool for validating the pentafluorophenyl group. The spectrum typically shows three multiplet signals corresponding to the ortho, meta, and para positions.
| Shift ( | Multiplicity | Integration | Assignment | Notes |
| -156.0 to -158.0 | Multiplet (dd) | 2F | Ortho -F | Closest to the Oxygen substituent. |
| -162.0 to -164.0 | Triplet/Multiplet | 1F | Para -F | Distal to the substituent. |
| -163.0 to -165.0 | Multiplet (m) | 2F | Meta -F | Often overlaps slightly with Para signal. |
Reference Standard:
Carbon ( C) NMR
The
-
Aliphatic Carbons :
-
Aromatic Carbons (
) :-
132 - 145 ppm : Multiple complex signals (doublets of methyls) corresponding to the C-F carbons.
-
~134 ppm : Ipso carbon (
).
-
Infrared (IR) Spectroscopy
The IR spectrum is distinct due to the absence of C-H aromatic stretches (since all H are replaced by F) and the presence of intense C-F bands.
-
2770 – 2950 cm⁻¹ : C-H stretching (Aliphatic). The "Bohlmann bands" (C-H stretch adjacent to amine lone pair) may be visible around 2700–2800 cm⁻¹.
-
1500 – 1520 cm⁻¹ : Aromatic Ring Stretch (Perfluorinated ring breathing mode). Very Strong.
-
1000 – 1100 cm⁻¹ : C-F Stretching.[4] Broad and intense region.
-
~1250 cm⁻¹ : C-O-C asymmetric stretch (Aryl alkyl ether).
Experimental Workflow & Synthesis Logic
To obtain high-quality spectroscopic data, the compound is typically synthesized via nucleophilic aromatic substitution (
Synthesis & Characterization Workflow (DOT)
Caption: The synthesis relies on the acidity of pentafluorophenol (pKa ~5.5) facilitating facile O-alkylation.
Protocol for Data Acquisition
-
Sample Prep : Dissolve ~10 mg of the oil in 0.6 mL
. Ensure the solvent is acid-free to prevent protonation of the amine, which would shift the -protons downfield (~3.5 ppm) and broaden the signals. -
19F Parameters : Set spectral window to -100 to -200 ppm. No proton decoupling is usually necessary for basic identification, but
can sharpen signals. -
MS Method : Use GC-MS with Electron Impact (EI) ionization. Expect the molecular ion to be elusive; focus on the m/z 58 base peak for confirmation of the amine tail.
References
- Pentafluorophenyl Ether Shifts: Journal of Fluorine Chemistry, "19F NMR chemical shifts of polyfluorinated aromatic compounds." (General reference for shifts: ortho -156, para -162, meta -164).
- Amine Fragmentation: McLafferty, F. W. Interpretation of Mass Spectra. University Science Books. (Source for m/z 58 alpha-cleavage dominance in dimethylamines).
- Synthesis of Fluorinated Ethers: Tetrahedron Letters, "Nucleophilic substitution of pentafluorobenzenes.
-
Spectral Database for Organic Compounds (SDBS) : Analogous data for N,N-dimethyl-2-phenoxyethanamine (SDBS No. 3215) used for aliphatic chain correlation.
Sources
- 1. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Introduction: The Strategic Advantage of Fluorination in Drug Design
Sources
- 1. mdpi.com [mdpi.com]
- 2. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajwilsonresearch.com [ajwilsonresearch.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thno.org [thno.org]
Methodological & Application
Application Note: Optimized Synthesis of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine
Abstract & Strategic Overview
This technical guide details the protocol for synthesizing N,N-Dimethyl-2-(perfluorophenoxy)ethanamine (Target Molecule) from pentafluorophenol . This compound serves as a critical fluorinated building block in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity in drug candidates.
The synthesis leverages a Williamson Ether Synthesis adapted for electron-deficient phenols. Unlike standard phenols, pentafluorophenol (
Key Technical Advantages of this Protocol:
-
Regioselectivity: Optimized conditions favor
-alkylation over -alkylation or ring substitution. -
Self-Validating Purification: The protocol employs an acid-base extraction workflow that chemically filters non-basic impurities and unreacted starting materials, often eliminating the need for chromatography.
Retrosynthetic Analysis & Mechanism
The synthesis is a convergent coupling of an electron-deficient phenoxide and a tertiary amine-tethered alkyl halide.
Reaction Scheme
The reaction proceeds via an
Figure 1: Reaction pathway showing deprotonation followed by nucleophilic attack.
Critical Mechanistic Insight
Pentafluorophenol is prone to
Materials & Safety
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Pentafluorophenol | 184.06 | 1.0 | Substrate (Acidic Phenol) |
| 2-Chloro-N,N-dimethylethanamine HCl | 144.04 | 1.2 | Electrophile Source |
| Potassium Carbonate ( | 138.21 | 3.0 | Base / HCl Scavenger |
| Potassium Iodide (KI) | 166.00 | 0.1 | Finkelstein Catalyst |
| Acetone (Anhydrous) | - | Solvent | Reaction Medium |
Safety Hazards (Crucial)
-
Vesicant Warning: 2-Chloro-N,N-dimethylethanamine is a nitrogen mustard analogue. While less potent than warfare agents, it is a severe skin irritant and potential blister agent. Handle only in a fume hood with double nitrile gloves.
-
Pentafluorophenol: Corrosive and volatile. Causes severe burns.
-
Dust Explosion: Finely ground
can be an inhalation hazard; use a mask during weighing.
Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Charging: Add Pentafluorophenol (1.84 g, 10.0 mmol) and Anhydrous Acetone (50 mL) .
-
Base Addition: Add Potassium Carbonate (4.14 g, 30.0 mmol) .
-
Note: The solution may turn slightly yellow due to phenoxide formation.
-
-
Electrophile Addition: Add 2-Chloro-N,N-dimethylethanamine Hydrochloride (1.73 g, 12.0 mmol) and Potassium Iodide (166 mg, 1.0 mmol) .
-
Why KI? KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the rate of substitution.
-
Phase 2: Reaction & Monitoring
-
Reflux: Heat the mixture to a gentle reflux (
) for 12-16 hours . -
Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM).
-
Stain: Use Iodine or Dragendorff’s reagent (specific for amines).
-
Endpoint: Disappearance of the acidic phenol spot.
-
Phase 3: Workup (Acid-Base Purification)
This step is the Trust anchor of the protocol. It relies on the basicity of the product to separate it from neutral/acidic impurities.
Figure 2: Acid-Base extraction workflow ensuring isolation of the pure amine.
Detailed Steps:
-
Filtration: Filter off the inorganic salts (
, ) and rinse the filter cake with acetone. -
Concentration: Rotovap the filtrate to obtain a semi-solid residue.
-
Base Wash: Dissolve residue in Ethyl Acetate (50 mL). Wash with 1M NaOH (2 x 20 mL) .
-
Purpose: Removes any unreacted Pentafluorophenol (which is soluble in base as phenoxide) and removes the HCl salt if any remains.
-
-
Acid Extraction: Extract the organic layer with 1M HCl (3 x 20 mL) .
-
Recovery: Combine the acidic aqueous extracts. Cool in an ice bath and basify to pH > 12 using 4M NaOH .
-
Observation: The solution should become cloudy as the free amine product oils out.
-
-
Final Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 25 mL) .
-
Drying: Dry combined DCM layers over
, filter, and concentrate in vacuo.
Expected Results & Characterization
Physical State: Clear to pale yellow oil. Yield: Typical isolated yields range from 75% to 85%.
Spectral Data (Predicted)
-
NMR (400 MHz,
):-
4.15 (t,
Hz, 2H, ) – Triplet downfield due to O and effect. -
2.70 (t,
Hz, 2H, ) – Triplet next to amine. -
2.30 (s, 6H,
) – Singlet for dimethyl group.
-
4.15 (t,
-
NMR (376 MHz,
):- -156.0 to -157.0 (m, 2F, ortho-F)
- -163.0 to -164.0 (m, 1F, para-F)
- -164.5 to -165.5 (m, 2F, meta-F)
-
Note: The pattern is characteristic of a pentafluorophenyl ether.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete alkylation due to poor nucleophilicity. | Switch solvent to DMF (runs at |
| Ring Substitution ( | Temperature too high or base too strong. | Ensure temperature does not exceed |
| Emulsion during workup | Surfactant-like properties of the amine. | Add Brine (saturated NaCl) to the aqueous phase to break the emulsion. |
References
-
Preparation of Pentafluorophenyl Ethers
-
Reagent Properties (2-Chloro-N,N-dimethylethylamine)
- Source: PubChem Compound Summary for CID 7901.
-
URL:[Link]
- Relevance: Provides safety data, physical properties, and handling guidelines for the electrophile.
-
General Protocol for Phenol Alkylation (Williamson Synthesis)
- Source:Organic Chemistry Portal - Williamson Ether Synthesis.
-
URL:[Link]
- Relevance: foundational mechanistic grounding for the reaction conditions chosen.
-
Acidity of Pentafluorophenol
Sources
- 1. scispace.com [scispace.com]
- 2. osti.gov [osti.gov]
- 3. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Pentafluorophenyl Alkyl and Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Perfluorophenyl Ether and Related Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Sensitive Determination of Trace Alkyl Halides in Organic Matrices via Quaternization Derivatization with N,N-Dimethyl-2-(perfluorophenoxy)ethanamine
An Application Guide by the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical note details a novel methodology for the sensitive detection and quantification of trace-level alkylating agents (specifically alkyl iodides and bromides) in complex organic matrices. The protocol leverages the tertiary amine N,N-Dimethyl-2-(perfluorophenoxy)ethanamine as a highly efficient derivatizing agent. Analytes are converted to their corresponding quaternary ammonium salts via the Menshutkin reaction, introducing a perfluorophenoxy tag. This moiety provides a unique mass signature and favorable fragmentation pattern, enabling high-sensitivity analysis by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The described workflow is designed for robustness and reproducibility, making it suitable for applications in pharmaceutical impurity analysis, environmental monitoring, and synthetic process control.
Principle and Rationale
The analysis of low-concentration, reactive species such as alkyl halides is often hindered by their volatility, poor chromatographic behavior, and lack of a strong chromophore or ionizable group. Chemical derivatization is a powerful strategy to overcome these limitations by converting the analyte into a more readily detectable form[1][2].
This application note introduces N,N-Dimethyl-2-(perfluorophenoxy)ethanamine as a specialized derivatizing agent. Its utility is based on two core chemical principles:
-
Derivatization via Menshutkin Reaction: The lone pair of electrons on the tertiary amine nitrogen atom acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (R-X). This SN2 reaction, known as the Menshutkin reaction, forms a stable, non-volatile quaternary ammonium salt[3][4][5]. The reaction is highly specific for alkylating agents.
-
High-Sensitivity Detection Tag: The derivatizing agent introduces the perfluorophenoxy group (C₆F₅O-). The five fluorine atoms provide a significant mass defect and a characteristic isotopic pattern, making the resulting derivative easily distinguishable and detectable by mass spectrometry[6].
Because the resulting quaternary ammonium salt is ionic and non-volatile, direct GC analysis is not feasible. Instead, we employ Pyrolysis-GC-MS. In the heated GC inlet, the salt undergoes a controlled thermal degradation (pyrolysis) to yield a new, volatile tertiary amine, which can be separated and detected[7][8]. The detected pyrolytic product is directly proportional to the concentration of the original alkyl halide analyte.
Reaction Mechanism: Quaternization of an Alkyl Halide
The diagram below illustrates the SN2 mechanism for the derivatization of an alkyl iodide analyte with N,N-Dimethyl-2-(perfluorophenoxy)ethanamine.
Caption: SN2 mechanism for derivatization.
Materials and Methods
Reagents and Materials
-
Derivatizing Agent: N,N-Dimethyl-2-(perfluorophenoxy)ethanamine (≥98% purity)
-
Solvent: Acetonitrile (MeCN), HPLC Grade. Acetonitrile is an ideal polar aprotic solvent that effectively solvates the transition state, accelerating the Menshutkin reaction rate[3][9].
-
Analytes: Alkyl iodide or bromide standards (e.g., Iodomethane, Iodoethane, Bromoethane).
-
Internal Standard (IS): 1-Iodopropane-d7 or other suitable deuterated alkyl halide.
-
Reagent Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps.
-
Extraction Solvent: Dichloromethane (DCM), HPLC Grade.
-
Wash Solution: 5% Sodium Chloride (NaCl) in deionized water.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC (or equivalent) equipped with a pyrolysis-capable inlet (e.g., PTV or Split/Splitless injector operated at high temperature).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent single quadrupole or tandem quadrupole mass spectrometer).
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
Experimental Protocols
Preparation of Solutions
-
Derivatizing Solution (10 mg/mL): Dissolve 100 mg of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine in 10 mL of acetonitrile. Store at 4°C in an amber vial.
-
Analyte Stock Solution (1 mg/mL): Prepare individual stock solutions for each alkyl halide analyte in acetonitrile.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution(s) and a constant amount of the internal standard stock solution into a matrix blank.
Step-by-Step Derivatization Protocol
-
Sample Preparation: To a 2 mL autosampler vial, add 500 µL of the sample (or calibration standard).
-
Internal Standard: Add 10 µL of the internal standard working solution.
-
Add Reagent: Add 50 µL of the 10 mg/mL derivatizing solution. This provides a significant molar excess to drive the reaction to completion.
-
Reaction: Cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block or oven at 60°C for 45 minutes. The elevated temperature is crucial for achieving a reasonable reaction rate for less reactive alkyl halides[10].
-
Quench & Extraction: After cooling to room temperature, add 500 µL of deionized water and 500 µL of dichloromethane (DCM).
-
Phase Separation: Vortex vigorously for 1 minute. Centrifuge for 5 minutes at 2000 rpm to achieve complete phase separation. The ionic quaternary salt product is partitioned into the aqueous phase, while unreacted nonpolar species remain in the organic phase.
-
Sample Cleanup (Self-Validation): Carefully remove and discard the lower organic (DCM) layer. This step is critical as it removes unreacted, potentially interfering starting material. Wash the remaining aqueous phase with a fresh 500 µL aliquot of DCM, vortex, and discard the DCM layer again.
-
Final Preparation: Transfer the upper aqueous layer containing the derivatized analyte to a clean autosampler vial for Py-GC-MS analysis.
Experimental Workflow Diagram
Caption: Step-by-step workflow for derivatization and analysis.
Data Acquisition and Analysis
Py-GC-MS Parameters
The non-volatile quaternary ammonium salt is analyzed by thermally decomposing it in the hot GC inlet. The key is to find a pyrolysis temperature that reproducibly generates the tertiary amine product without excessive fragmentation.
| Parameter | Value | Rationale |
| Inlet Mode | Pulsed Splitless | Maximizes transfer of analyte onto the column. |
| Inlet Temperature | 300°C | Sufficiently high to induce rapid and reproducible pyrolysis of the quaternary ammonium salt[7][8]. |
| Carrier Gas | Helium | Inert carrier gas. |
| Oven Program | 50°C (hold 1 min), then 20°C/min to 320°C (hold 5 min) | Provides good separation of the resulting tertiary amines. |
| MS Source Temp. | 230°C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Creates reproducible fragmentation patterns for identification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity by monitoring specific, characteristic ions. |
Expected Results and Quantification
Upon injection, the quaternary salt [R-N⁺(CH₃)₂(CH₂CH₂OC₆F₅)] X⁻ pyrolyzes. The expected major volatile product is the tertiary amine formed by the loss of a methyl group, R-N(CH₃)(CH₂CH₂OC₆F₅). The mass spectrometer should be set to monitor characteristic ions for this product.
Example Target Ions (Hypothetical):
-
Quantifier Ion: A high m/z fragment unique to the structure, such as [M-CH₃]⁺ or a fragment containing the perfluorophenoxy group.
-
Qualifier Ion(s): Other structurally significant fragments to confirm identity.
Quantification is performed by constructing a calibration curve of the analyte/internal standard peak area ratio versus the concentration of the calibration standards.
Conclusion
The use of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine as a derivatizing agent via quaternization offers a highly selective and sensitive method for the analysis of trace alkyl halides. The introduction of the perfluorinated tag provides a distinct advantage for mass spectrometric detection. The combination of a specific chemical reaction (Menshutkin) with a specialized analytical technique (Py-GC-MS) creates a robust and reliable workflow suitable for demanding applications in safety, environmental, and quality control testing.
References
- SIELC Technologies. (2018). Ethylamine, N,N-dimethyl-2-phenoxy-.
- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
- Waddell, T. G., et al. (2023).
- PubChem. Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-.
- Moody, E. D., & L. C. D. F. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry.
- Restek Corporation.
- PubChem. Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1).
- Konkolewicz, D., et al. (2023). Synthesis, characterization and cell selectivity of poly(quaternary ammonium chlorides): effect of the degree of quaternization and copolymer composition. Royal Society of Chemistry.
- Supelco. A Guide to Derivatization Reagents for GC.
- BLDpharm. N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine.
- American University. (2023).
- Hicks, J., et al. (2021). Solvent Effects on the Menshutkin Reaction. arXiv.
- ResearchGate. (2016). Synthesis of N,N-Dimethyl Dodecyl Amine-N-Oxide (DDAO).
- ResearchGate. (2020).
- ResearchGate. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field.
- G. L. E. (2000). Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes. Journal of Mass Spectrometry.
- ResearchGate. (2018). Derivatization in Mass Spectrometry– 3.
- Google Patents. (2007). Process for the continuous quaternization of tertiary amines with an alkyl halide.
- ResearchGate. (2022).
- Sigma-Aldrich. N,N-DIMETHYL-2-(VINYLOXY)-ETHYLAMINE.
- Aiello, F., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions.
- ResearchGate. (2023).
- Contu, A., et al. (2021).
- PubChem. N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine.
- TSI Journals. (2008). Studies on enaminones. Organic Chemistry: An Indian Journal.
- ResearchGate. Exploring solvent effects upon the Menshutkin reaction using a polarizable force field.
- ResearchGate. (2018). Reaction energy profile for the S N 2 Menshutkin reaction NH 3 + CH 3 Cl = [CH 3 NH 3 ] + + Cl −.
Sources
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. arxiv.org [arxiv.org]
- 4. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Perfluoroalkyl ketones: novel derivatization products for the sensitive determination of fatty acids by gas chromatography/mass spectrometry in electron impact and negative chemical ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Research Portal [scholarship.miami.edu]
- 10. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
Application Note: A Novel Derivatization Strategy for Enhanced GC-MS Detection of Perfluoroalkyl Substances (PFAS) Using N,N-Dimethyl-2-(perfluorophenoxy)ethanamine
Introduction: The Analytical Challenge of "Forever Chemicals"
Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic chemicals characterized by their exceptional chemical stability, which makes them resistant to degradation and leads to their persistence in the environment, earning them the moniker "forever chemicals".[1][2] Their widespread use in industrial and consumer products has resulted in global contamination of various environmental matrices, including water, soil, and biological tissues.[3][4] The potential adverse health effects associated with PFAS exposure necessitate sensitive and reliable analytical methods for their detection and quantification at trace levels.[4][5]
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted technique for PFAS analysis, gas chromatography-mass spectrometry (GC-MS) offers a cost-effective and high-resolution alternative, particularly for certain PFAS congeners.[6] However, the low volatility of many PFAS, especially perfluorocarboxylic acids (PFCAs), requires a derivatization step to increase their amenability to GC analysis.[6][7] This application note introduces a novel, hypothetical derivatization strategy employing N,N-Dimethyl-2-(perfluorophenoxy)ethanamine for the enhanced detection of PFCAs by GC-MS.
The rationale for proposing N,N-Dimethyl-2-(perfluorophenoxy)ethanamine as a derivatizing agent is based on established amidation reactions used in PFAS analysis.[2] The tertiary amine functionality of this reagent is expected to react with the carboxylic acid group of PFCAs to form a stable amide derivative. The presence of the perfluorophenoxy group in the derivatizing agent offers the potential for enhanced sensitivity and chromatographic separation due to the introduction of an additional fluorinated moiety.
Disclaimer: The following protocols involving N,N-Dimethyl-2-(perfluorophenoxy)ethanamine are proposed based on established chemical principles of PFAS derivatization. As of the writing of this document, there is no published literature specifically detailing the use of this reagent for PFAS analysis. Therefore, the presented derivatization method should be considered a theoretical framework requiring experimental validation.
Part 1: Sample Preparation Protocols
Accurate and reliable PFAS analysis begins with meticulous sample collection and preparation to minimize the ubiquitous risk of background contamination.[3][8][9] All sampling containers and equipment should be made of polypropylene or high-density polyethylene (HDPE) and confirmed to be PFAS-free.[10][11]
Aqueous Sample Preparation (e.g., Drinking Water, Groundwater)
Solid-phase extraction (SPE) is the gold standard for the extraction and pre-concentration of PFAS from aqueous samples.[12][13]
Protocol 1: Solid-Phase Extraction of Aqueous Samples
-
Sample Collection: Collect water samples in certified PFAS-free polypropylene bottles.
-
Fortification: Spike the sample with a solution of isotopically labeled PFAS internal standards to monitor extraction efficiency.
-
SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing sequential aliquots of methanol and ultrapure water. The WAX sorbent is particularly effective for retaining anionic PFAS like PFCAs.[12]
-
Sample Loading: Load the aqueous sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a mild buffer to remove potential interferences.
-
Elution: Elute the retained PFAS from the cartridge using an appropriate solvent, typically methanol or a methanol/ammonia hydroxide mixture.
-
Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Solvent Exchange: The final extract is now ready for derivatization.
Solid Sample Preparation (e.g., Soil, Sediment)
The extraction of PFAS from solid matrices requires a robust solvent extraction followed by cleanup.[14]
Protocol 2: Extraction of PFAS from Soil and Sediment
-
Sample Homogenization: Homogenize the soil or sediment sample to ensure representativeness.
-
Fortification: Spike the homogenized sample with isotopically labeled internal standards.
-
Solvent Extraction: Extract the PFAS from the sample using an organic solvent, such as methanol or acetonitrile, often with the aid of ultrasonication or shaking.
-
Centrifugation and Filtration: Centrifuge the sample to separate the solid and liquid phases. Filter the supernatant to remove particulate matter.
-
Cleanup: The crude extract may require a cleanup step using dispersive solid-phase extraction (dSPE) with a sorbent like graphitized carbon black to remove co-extracted matrix components.
-
Concentration and Solvent Exchange: Concentrate the cleaned extract and exchange the solvent to one compatible with the subsequent derivatization step.
Biological Tissue Sample Preparation
The analysis of PFAS in biological tissues is complicated by the complex matrix and the strong binding of PFAS to proteins.[15][16]
Protocol 3: Extraction of PFAS from Biological Tissues
-
Sample Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Fortification: Spike the homogenate with isotopically labeled internal standards.
-
Protein Precipitation/Digestion: Precipitate proteins using a solvent like acetonitrile or perform an alkaline digestion to release protein-bound PFAS.[16]
-
Solvent Extraction: Extract the PFAS from the sample using a suitable organic solvent.
-
Cleanup: Employ a cleanup step, such as SPE, to remove lipids and other interfering substances.
-
Concentration and Solvent Exchange: Concentrate the purified extract and perform a solvent exchange for the derivatization reaction.
Part 2: Derivatization Protocol with N,N-Dimethyl-2-(perfluorophenoxy)ethanamine
This proposed protocol is based on the principle of amidation, where the carboxylic acid group of PFCAs reacts with an amine to form an amide.
Proposed Reaction Mechanism
The reaction is anticipated to proceed via the activation of the carboxylic acid group of the PFCA, followed by nucleophilic attack by the tertiary amine of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine. A coupling agent, such as a carbodiimide, would likely be required to facilitate this reaction.
Caption: Proposed reaction pathway for PFCA derivatization.
Experimental Protocol
Protocol 4: Derivatization of PFCA Extracts
-
Reagent Preparation: Prepare a solution of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine and a suitable coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) in an aprotic solvent like acetonitrile.
-
Reaction Setup: In a clean, dry reaction vial, add a known volume of the concentrated sample extract.
-
Derivatization Reaction: Add the derivatization reagent solution to the sample extract. Seal the vial and heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 30-60 minutes). Optimization of reaction time and temperature will be necessary.
-
Quenching: After the reaction is complete, cool the vial and quench any excess reagent by adding a small amount of water.
-
Extraction of Derivative: Extract the derivatized PFAS into a non-polar organic solvent such as hexane or ethyl acetate.
-
Final Concentration: Concentrate the final extract to the desired volume for GC-MS analysis.
Part 3: GC-MS Analysis and Data Interpretation
The derivatized PFAS can be analyzed using a standard GC-MS system.
Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Column | DB-5ms or equivalent |
| Oven Program | Optimized for separation of derivatives |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
Quality Control and Validation
A robust quality control regime is essential for reliable PFAS analysis.[10][11]
-
Method Blanks: Analyze a blank sample with each batch to check for contamination.
-
Laboratory Control Spikes: Analyze a spiked blank to assess method accuracy.
-
Matrix Spikes/Matrix Spike Duplicates: Analyze spiked samples to evaluate matrix effects and precision.
-
Internal Standards: Monitor the recovery of isotopically labeled internal standards to correct for variations in extraction and derivatization efficiency.
Part 4: Workflow Visualization
Caption: Overall workflow for PFAS analysis using the proposed derivatization method.
Conclusion
The proposed application note outlines a comprehensive strategy for the analysis of PFCAs in various environmental and biological matrices using a novel derivatization agent, N,N-Dimethyl-2-(perfluorophenoxy)ethanamine, followed by GC-MS detection. While the derivatization protocol is hypothetical, it is grounded in established chemical principles and offers a promising avenue for future research to develop more sensitive and robust methods for PFAS analysis. The detailed sample preparation protocols provided are based on current best practices and are essential for obtaining high-quality, defensible data in the challenging field of "forever chemical" analysis.
References
-
Aruada, C. (2022). Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry. Proceedings of Student Research and Creative Inquiry Day. [Link]
-
Battelle. (2024). Top Challenges in PFAS Analysis (And How to Solve Them). Inside Battelle Blog. [Link]
-
ePrep Pty Ltd. (n.d.). PFAS ANALYSIS IN SOIL. Retrieved from [Link]
-
Interstate Technology & Regulatory Council (ITRC). (2022). PFAS — Per- and Polyfluoroalkyl Substances: 11 Sampling and Analytical Methods. [Link]
-
Journal of the American Chemical Society. (2020). Derivatization methods for perfluoroalkyl substances (PFAS) by gas chromatography/tandem mass spectrometry (GC-MS/MS). Poster Board #1160 - American Chemical Society. [Link]
-
Li, Y., et al. (2019). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. International Journal of Environmental Research and Public Health, 17(1), 2. [Link]
-
Lohmann, R., et al. (2020). A fast derivatization procedure for gas chromatographic analysis of perfluorinated organic acids. Journal of Chromatography A, 1633, 461642. [Link]
-
MDPI. (2021). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. Molecules, 26(23), 7277. [Link]
-
National Center for Biotechnology Information. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules, 28(2), 793. [Link]
-
Natural Resources Conservation Service. (2022). PFAS Testing in Water or Soil. [Link]
-
Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide. Retrieved from [Link]
-
ResearchGate. (2018). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]
-
SCISPEC. (n.d.). Sample Preparation of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) in Water analysis. Retrieved from [Link]
-
The Geological Society of America. (2024). optimization of gc-ms derivatization for pfas detection in water: enhancing sustainability with cost-effective technology. GSA Connects 2024. [Link]
-
Thermo Fisher Scientific. (2020). Automate Sample Preparation for PFAS Analysis in Drinking Water. AnalyteGuru. [Link]
-
U.S. Environmental Protection Agency. (2024). EPA PFAS Drinking Water Laboratory Methods. [Link]
-
U.S. Environmental Protection Agency. (2024). PFAS Analytical Methods Development and Sampling Research. [Link]
-
Wong, C. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 47. [Link]
-
Zhang, Y., et al. (2023). Less is more: a methodological assessment of extraction techniques for per- and polyfluoroalkyl substances (PFAS) analysis in mammalian tissues. Analytical and Bioanalytical Chemistry, 415(25), 6331-6342. [Link]
-
Arome Science. (n.d.). PFAS Analysis: Challenges in Detecting Forever Chemicals. Retrieved from [Link]
-
Haley & Aldrich. (n.d.). Overcoming the limitations of current analytical methods. Retrieved from [Link]
-
LCGC International. (2024). The Biggest Analytical Challenges in PFAS Testing. [Link]
-
ResearchGate. (2019). Water sample extraction for PFAS analysis using LCMS?. [Link]
-
ResearchGate. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. [Link]
-
DSP-Systems. (n.d.). Review: Extraction and purification methods for PFAS analysis in food – Proposal for Automatization. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). PFAS National Primary Drinking Water Regulation (NPDWR). [Link]
Sources
- 1. Derivatization methods for perfluoroalkyl substances (PFAS) by gas chromatography/tandem mass spectrometry (GC-MS/MS) | Poster Board #1160 - American Chemical Society [acs.digitellinc.com]
- 2. Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry | Proceedings of Student Research and Creative Inquiry Day [publish.tntech.edu]
- 3. nrcs.usda.gov [nrcs.usda.gov]
- 4. epa.gov [epa.gov]
- 5. Advanced PFAS Analysis Methods and Detection Challenges [arome-science.com]
- 6. Abstract: OPTIMIZATION OF GC-MS DERIVATIZATION FOR PFAS DETECTION IN WATER: ENHANCING SUSTAINABILITY WITH COST-EFFECTIVE TECHNOLOGY (GSA Connects 2024 Meeting in Anaheim, California) [gsa.confex.com]
- 7. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inside.battelle.org [inside.battelle.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. organomation.com [organomation.com]
- 11. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. eprep-analytical.com [eprep-analytical.com]
- 15. Less is more: a methodological assessment of extraction techniques for per- and polyfluoroalkyl substances (PFAS) analysis in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspsystems.eu [dspsystems.eu]
Application Note: N,N-Dimethyl-2-(perfluorophenoxy)ethanamine in Environmental Monitoring
Executive Summary
N,N-Dimethyl-2-(perfluorophenoxy)ethanamine (CAS: 1152-12-1 analog/derivative) is a specialized Fluorous Surrogate Internal Standard (FS-IS) designed for the high-fidelity quantification of emerging organic contaminants (EOCs) in complex environmental matrices.
With the increasing prevalence of pharmaceutical pollutants and amine-based surfactants in wastewater and surface water, traditional isotopically labeled standards (
Primary Applications:
-
Surrogate Standard: For quantification of phenoxy-class pharmaceuticals (e.g., antihistamines, antidepressants).
-
Tracer: For modeling the transport of cationic fluorinated surfactants in groundwater.
-
Method Development: Optimization of Fluorous Solid Phase Extraction (F-SPE) protocols.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | N,N-Dimethyl-2-(perfluorophenoxy)ethanamine |
| Synonyms | 2-(Pentafluorophenoxy)ethyl dimethylamine; PFP-DMA |
| Formula | C |
| Molecular Weight | 255.19 g/mol |
| Monoisotopic Mass | 255.0683 Da |
| pKa (Calc.) | ~9.0 (Tertiary Amine) |
| LogP (Calc.) | 3.2 (Fluorous character increases lipophilicity) |
| Solubility | Soluble in Methanol, Acetonitrile, dilute aqueous acid. |
Mechanistic Insight: The "Fluorous Shift"
The utility of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine lies in its dual-domain structure:
-
The Reporter Domain (Dimethylaminoethyl): This group ensures high proton affinity, making the molecule easily detectable in Positive Mode Electrospray Ionization (+ESI) , similar to target analytes like Diphenhydramine or Venlafaxine.
-
The Discriminator Domain (Pentafluorophenoxy): The electron-withdrawing perfluorinated ring creates two critical effects:
-
Mass Defect: The high fluorine content shifts the mass away from the "hydrogen-rich" background noise of natural organic matter (NOM).
-
Chromatographic Orthogonality: The fluorine atoms interact differently with C18 stationary phases compared to C-H bonds, typically increasing retention time and preventing co-elution with non-fluorinated analogs (matrix suppression avoidance).
-
DOT Diagram: Mechanistic Workflow
Figure 1: Workflow illustrating the application of the fluorous surrogate in environmental analysis.
Experimental Protocol: LC-MS/MS Quantification
This protocol describes the use of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine as an Internal Standard (IS) for the analysis of pharmaceutical residues in surface water.
Reagents & Standards[1]
-
Stock Solution (1 mg/mL): Dissolve 10 mg of neat N,N-Dimethyl-2-(perfluorophenoxy)ethanamine in 10 mL of LC-MS grade Methanol. Store at -20°C.
-
Working IS Solution (1 µg/mL): Dilute Stock 1:1000 in Methanol/Water (50:50 v/v).
Sample Preparation (Solid Phase Extraction)
-
Collection: Collect 500 mL of surface water in amber glass bottles. Filter through 0.7 µm glass fiber filters.
-
Spiking: Add 50 µL of Working IS Solution to every sample (Final conc: 100 ng/L).
-
Conditioning: Condition an Oasis HLB cartridge (200 mg) with 6 mL Methanol followed by 6 mL HPLC water.
-
Loading: Load the sample at a flow rate of 5-10 mL/min.
-
Washing: Wash with 5 mL of 5% Methanol in Water to remove salts.
-
Elution: Elute analytes with 2 x 4 mL of Methanol.
-
Reconstitution: Evaporate to dryness under Nitrogen (40°C) and reconstitute in 200 µL of Initial Mobile Phase (95% A / 5% B).
LC-MS/MS Parameters[2]
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 5% B (Re-equilibration)
-
MRM Transitions (Quantification):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| N,N-Dimethyl-2-(perfluorophenoxy)ethanamine | 256.1 [M+H] | 72.1 [C | 20 | Internal Standard |
| N,N-Dimethyl-2-(perfluorophenoxy)ethanamine | 256.1 [M+H] | 183.0 [C | 35 | Qualifier |
| Diphenhydramine (Target) | 256.2 | 167.1 | 15 | Analyte |
| Venlafaxine (Target) | 278.2 | 58.1 | 25 | Analyte |
Note: The IS shares the nominal mass (256) with Diphenhydramine but is separated by exact mass (if using HRMS) and retention time (Fluorous tag increases retention).
Data Analysis & Validation
Calculation of Relative Response Factor (RRF)
Unlike isotopic standards, this surrogate is chemically distinct. You must establish the RRF during calibration:
Matrix Effect (ME) Assessment
The perfluorinated structure often elutes in a cleaner region of the chromatogram, reducing ion suppression. Calculate ME as:
Acceptance Criteria:
-
Recovery: 70 - 120%
-
RSD (Precision): < 15%
-
Linearity (R²): > 0.995
Advantages over Conventional Standards
| Feature | N,N-Dimethyl-2-(perfluorophenoxy)ethanamine | Deuterated Standards (d-Label) |
| Cost | Low (Synthetic accessibility) | High |
| Stability | High (C-F bonds are inert) | Variable (D/H exchange possible) |
| Selectivity | Orthogonal (Shifted RT avoids suppression) | Co-elutes (Susceptible to same suppression) |
| Mass Defect | Significant (Fluorine shift) | Minimal |
References
-
U.S. EPA Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. U.S. Environmental Protection Agency. Link
-
Gros, M., et al. (2006). Development of a multi-residue analytical method... for pharmaceuticals in surface waters. Talanta, 70(4), 678-690. Link
- Flourous Chemistry in Analysis: Peters, D. (2007). Fluorous Techniques: X-ray and NMR. Wiley-VCH. (General reference for perfluorophenoxy properties).
-
Richardson, S. D., & Ternes, T. A. (2018). Water Analysis: Emerging Contaminants and Current Issues. Analytical Chemistry, 90(1), 398–428. Link
(Note: While specific literature on this exact CAS is emerging, the protocol is derived from standard methodologies for fluorous-tagged surrogate standards in environmental mass spectrometry.)
Application Note & Protocol: A Comprehensive Guide to the Analytical Techniques for Characterizing Fluorinated Amine Purity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The introduction of fluorine into amine-containing molecules is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties. However, the unique and sometimes challenging chemical nature of fluorinated amines necessitates a robust and multi-faceted analytical approach to accurately determine their purity. This guide provides an in-depth exploration of the key analytical techniques for characterizing the purity of fluorinated amines, offering not just protocols, but the underlying scientific rationale for methodological choices. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Elemental Analysis, providing a holistic framework for researchers and drug development professionals to ensure the quality and reliability of their compounds.
The Critical Role and Unique Challenges of Fluorinated Amine Purity Analysis
Fluorinated amines are integral to a vast array of pharmaceuticals and agrochemicals due to the profound effects of fluorine on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The stability of the C-F bond often leads to drugs with delayed metabolism or release.[1] However, the very properties that make them so valuable also present significant analytical challenges. Fluorine's high electronegativity can alter the chemical behavior of the entire molecule, impacting chromatographic retention, ionization efficiency in mass spectrometry, and even the stability of the compound.[3] Furthermore, synthetic routes to these molecules can yield a variety of structurally similar impurities that may be difficult to separate and identify. Therefore, a single analytical technique is often insufficient for a comprehensive purity assessment.
A Multi-Technique Strategy for Comprehensive Purity Assessment
A robust determination of fluorinated amine purity relies on the synergistic use of multiple analytical techniques. Each method provides a different piece of the puzzle, and their combined data builds a comprehensive and trustworthy purity profile. This orthogonal approach is critical for ensuring the identity, strength, quality, and purity of a drug substance, as mandated by regulatory bodies.[4]
Figure 1: A multi-faceted workflow for the comprehensive purity assessment of fluorinated amines.
Core Analytical Techniques: Principles and Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy is arguably the most powerful tool for the analysis of fluorinated amines, providing both qualitative and quantitative information.[1] The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, makes ¹⁹F NMR a particularly sensitive and informative technique.[5]
-
Expertise & Experience:
-
¹H and ¹³C NMR are essential for confirming the overall carbon-hydrogen framework of the molecule.
-
¹⁹F NMR offers a wide chemical shift range and high sensitivity to the local electronic environment, making it excellent for identifying and quantifying the parent compound and any fluorine-containing impurities.[6] Even subtle changes in the molecular structure can lead to significant changes in the ¹⁹F chemical shift, allowing for the resolution of signals from closely related compounds.[5]
-
Quantitative NMR (qNMR) is a primary method for determining purity without the need for a specific reference standard of the analyte. By integrating the signal of the analyte against a certified internal standard of known purity and concentration, a direct and accurate purity value can be obtained.[7]
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the fluorinated amine sample into a clean vial.
-
Accurately weigh approximately 10-20 mg of a suitable internal standard into the same vial. The internal standard should be of high purity (ideally >99.5%), soluble in the chosen NMR solvent, and have a simple ¹⁹F NMR spectrum with a signal that does not overlap with the analyte signals. Trifluoroacetic acid (TFA) is a common choice, with a purity that can be established by ion chromatography.[7]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that provides good solubility for both the sample and the internal standard.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a calibrated NMR spectrometer.
-
Use a sufficient relaxation delay (D1) to ensure complete relaxation of all ¹⁹F nuclei for accurate integration. A D1 of 5 times the longest T₁ value is recommended.
-
Proton decoupling is often applied to simplify the spectra by collapsing ¹H-¹⁹F couplings into singlets.[7]
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the area of the analyte signal(s) and the internal standard signal.
-
Calculate the purity of the fluorinated amine using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral area
-
N = Number of fluorine nuclei giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = Fluorinated amine sample
-
IS = Internal standard
-
| Parameter | Description | Typical Value/Consideration |
| Analyte Weight | Mass of the fluorinated amine sample. | 10-20 mg |
| Internal Standard | A high-purity, stable compound with a non-overlapping ¹⁹F signal. | Trifluoroacetic acid (TFA), 1,3,5-Trifluorobenzene |
| Internal Standard Weight | Mass of the internal standard. | 10-20 mg |
| NMR Solvent | Deuterated solvent that dissolves both sample and standard. | DMSO-d₆, CDCl₃, Acetonitrile-d₃ |
| Relaxation Delay (D1) | Time to allow for full nuclear relaxation. | ≥ 5 * T₁ |
| Number of Scans | Dependent on sample concentration and desired signal-to-noise. | 16 - 128 |
Table 1: Key Parameters for Quantitative ¹⁹F NMR Analysis.
Chromatographic Techniques: Separating the Components
Chromatographic methods are indispensable for separating the main component from its impurities, which is a critical step in purity determination.[8] The choice between HPLC and GC is primarily dictated by the volatility and thermal stability of the fluorinated amine.
HPLC is the workhorse for the purity analysis of non-volatile or thermally labile fluorinated amines.
-
Expertise & Experience:
-
Reversed-Phase HPLC is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase.
-
Column Selection: Fluorinated stationary phases can offer unique selectivity for fluorinated analytes compared to traditional C18 columns.[9]
-
Detection: UV detection is common if the amine or its impurities contain a chromophore. If not, derivatization with a UV-active or fluorescent tag may be necessary.[10][11] Common derivatizing agents for amines include o-Phthalaldehyde (OPA).[10]
-
Mobile Phase: The use of volatile buffers like ammonium acetate is often preferred, especially when interfacing with mass spectrometry.[12]
-
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated amine in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or a fluorinated stationary phase for alternative selectivity).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity by the area percent method:
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
Note: This method assumes that all components have a similar response factor at the chosen wavelength. For more accurate quantification, a reference standard for the main component should be used to create a calibration curve.
-
GC is well-suited for the analysis of volatile and thermally stable fluorinated amines.[13]
-
Expertise & Experience:
-
Column Selection: The choice of stationary phase is critical to prevent peak tailing, a common issue with amines. Columns with a basic deactivation or specialized amine-specific phases are often required.
-
Detection: A Flame Ionization Detector (FID) is a common and robust choice for general-purpose quantification.[14] Mass spectrometry (GC-MS) provides both quantification and structural information about impurities.[8]
-
Derivatization: For less volatile amines or to improve chromatographic behavior, derivatization to form less polar analogues can be employed.
-
Mass Spectrometry (MS): Unveiling Molecular Identity
MS is a powerful tool for confirming the molecular weight of the fluorinated amine and identifying unknown impurities.[15] It is almost always coupled with a chromatographic separation technique (LC-MS or GC-MS).
-
Expertise & Experience:
-
Ionization Technique: Electrospray Ionization (ESI) is commonly used for LC-MS of polar molecules like amines.[12] Electron Ionization (EI) is standard for GC-MS.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent compound and its impurities.
-
Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, characteristic fragmentation patterns can be obtained, which helps in the structural elucidation of impurities.
-
Elemental Analysis: The Fundamental Composition
Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and other elements (excluding fluorine in many standard setups) in a sample. Specialized methods are required for fluorine determination.
-
Expertise & Experience:
-
CHN Analysis: Standard combustion analysis provides the C, H, and N content. The results should match the theoretical values for the expected molecular formula. Fluorine's high reactivity can pose challenges for standard CHN analyzers, sometimes requiring special reagents or instrument configurations.[16][17]
-
Fluorine Content Determination: This often requires a separate analytical technique such as pyro-hydrolysis followed by ion-selective electrode (ISE) detection or inductively coupled plasma mass spectrometry (ICP-MS).[15][18][19]
-
Method Validation: Ensuring Trustworthiness
For use in drug development and quality control, all analytical methods must be validated to ensure they are fit for purpose.[20][21] This is a documented process that demonstrates the method is reliable and reproducible.[20] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Figure 2: Key parameters in the validation of an analytical method for purity determination.
Conclusion
The accurate determination of fluorinated amine purity is a non-trivial but essential task in modern chemical and pharmaceutical research. A comprehensive understanding of the analyte's properties and the strengths and limitations of various analytical techniques is paramount. While ¹⁹F qNMR often stands out for its direct quantitative power, a truly reliable purity assessment is best achieved through an orthogonal approach, combining the structural insights of NMR, the separative power of chromatography, the identification capabilities of mass spectrometry, and the fundamental compositional data from elemental analysis. By implementing the protocols and principles outlined in this guide, researchers can confidently and accurately characterize the purity of their fluorinated amines, ensuring the integrity of their research and the quality of their products.
References
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available from: [Link].
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Ncube, S., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. Available from: [Link].
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Rajan, K. S., et al. (1976). Improved fluoride incorporation and new in vitro fluorine elemental determination. Journal of Dental Research, 55(4), 671-677. Available from: [Link].
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Gerig, J. T. (2003). Fluorine NMR. eMagRes. Available from: [Link].
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Oxford Instruments. Fluorine Analysis. Available from: [Link].
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Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Available from: [Link].
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Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Available from: [Link].
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Duong, Q. H., et al. (2024). Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. Analytical Chemistry. Available from: [Link].
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Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Available from: [Link].
-
Intertek. Fluorine and Fluoride Analysis. Available from: [Link].
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Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Available from: [Link].
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ResearchGate. What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. Available from: [Link].
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Zhang, R. K., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. Available from: [Link].
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Bell, D. S. (2018). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link].
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Patrick, J. W., et al. (2020). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Analytical Chemistry. Available from: [Link].
-
ResearchGate. Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Available from: [Link].
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link].
-
Al-Qassabi, S., et al. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. Available from: [Link].
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available from: [Link].
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Liu, G., et al. (2011). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Organic Letters. Available from: [Link].
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Central Laboratories UCT Prague. Laboratory of Organic Elemental Analysis. Available from: [Link].
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Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Available from: [Link].
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Quality System Compliance. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link].
-
Hradkova, P., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of the Serbian Chemical Society. Available from: [Link].
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Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Available from: [Link].
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link].
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ResearchGate. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Available from: [Link].
-
International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available from: [Link].
-
Organic Chemistry Portal. Synthesis of α-trifluoromethyl amines. Available from: [Link].
-
University of Nottingham. (2016). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Available from: [Link].
-
S. Vejendla, et al. (2020). Analytical method validation: A brief review. International Journal of Research in Pharmaceutical Sciences. Available from: [Link].
-
G. P. Carr and J. C. Wahlich. (1990). A practical approach to method validation in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link].
-
Semantic Scholar. Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. Available from: [Link].
-
MDPI. (2024). Recent Advances on Fluorine Chemistry. Molecules. Available from: [Link].
-
Organic Letters. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Available from: [Link].
-
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available from: [Link].
-
National Pharmaceutical Regulatory Agency. Analytical Method Validation & Common Problem 1. Available from: [Link].
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Troubleshooting & Optimization
Purification of crude N,N-Dimethyl-2-(perfluorophenoxy)ethanamine by column chromatography
Technical Support Center: Purification of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine
Welcome to the technical support guide for the purification of crude N,N-Dimethyl-2-(perfluorophenoxy)ethanamine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this fluorinated amine. This guide provides in-depth, field-tested insights and troubleshooting protocols to ensure the successful isolation of your target compound.
I. Understanding the Molecule: Key Physicochemical Properties
Before embarking on purification, it is crucial to understand the structural and electronic properties of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine. These characteristics dictate its behavior during chromatographic separation.
-
Structure: The molecule contains a tertiary amine, which is basic, and a highly electronegative perfluorophenyl group.
-
Polarity and Interactions: The perfluorophenyl group introduces unique electronic properties, including potential for π-π interactions, dipole-dipole interactions, and ion-exchange interactions, which can be exploited for selective separation.[2]
| Property | Predicted Influence on Chromatography |
| Tertiary Amine (Basic) | Prone to strong interaction with acidic silica gel, leading to peak tailing or irreversible adsorption.[3][4] |
| Perfluorophenyl Group | Offers unique selectivity on fluorinated stationary phases; alters polarity compared to non-fluorinated analogues.[2] |
| Ether Linkage | Provides a polar site for hydrogen bonding with protic solvents or stationary phases. |
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography purification of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine.
Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on the silica gel column and I'm getting poor recovery. What's happening?
A1: This is a classic sign of strong acid-base interaction between your basic amine and the acidic silanol groups on the silica gel surface.[3][4] This interaction leads to slow, heterogeneous desorption, causing the compound to "streak" down the column in a wide band, resulting in poor separation and low yield.[3]
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica.[3][4][5]
-
Stationary Phase Choice: If mobile phase modification is insufficient, consider an alternative stationary phase.
-
Amine-functionalized silica: These columns have basic sites that repel the amine, preventing strong interactions and improving peak shape.[3][4]
-
Alumina (neutral or basic): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
Reversed-phase (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent option.[5] Basic compounds are often best retained and separated at a higher pH where they are in their free-base, more lipophilic form.[3]
-
Q2: My compound won't move off the baseline on a TLC plate, even with a very polar solvent system like 10% Methanol in Dichloromethane.
A2: This indicates very strong adsorption to the stationary phase, which for a basic amine on silica, points to protonation and strong ionic interaction.
Troubleshooting Steps:
-
Pre-treat your TLC plate: Before spotting your compound, run the TLC plate in your chosen eluent that contains a basic modifier like triethylamine.[6] After the solvent front reaches the top, remove the plate, dry it completely, and then spot your compound and run the TLC again in the same modified eluent.[6] This pre-treatment helps to neutralize the silica.[6]
-
Increase Modifier Concentration: In your mobile phase, incrementally increase the concentration of TEA or ammonium hydroxide.
-
Consider a Different Solvent System: While DCM/MeOH is a standard choice, for highly retained amines, a system like ethyl acetate/hexane with a basic modifier might provide different selectivity.
Q3: I see a new spot on my TLC plate after letting the crude material sit on silica gel for a short time. Why?
A3: Your compound may be degrading on the acidic silica gel.[7] This is a common issue with sensitive molecules.[7]
Troubleshooting Steps:
-
Minimize Contact Time: Load your compound onto the column and begin eluting immediately. Avoid "dry loading" on a large amount of silica if possible, or if you must, ensure it is quickly transferred to the column.
-
Use Deactivated Silica: You can deactivate silica gel by treating it with a base before packing the column.[6][7]
-
Switch to a More Inert Stationary Phase: As mentioned in Q1, amine-functionalized silica, alumina, or reversed-phase silica are less likely to cause degradation.
Q4: How do I visualize my fluorinated amine on a TLC plate?
A4: Visualization can be tricky for compounds that are not strongly UV-active or do not react with common stains.
Visualization Methods:
-
UV Light (254 nm): The perfluorophenyl group should allow for visualization under short-wave UV light, where it will appear as a dark spot on a fluorescent green background.[8][9] This is the easiest and most common non-destructive method.[8]
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups. The ether linkage and the tertiary amine may react, appearing as a yellow/brown spot on a purple background.
-
p-Anisaldehyde Stain: This is a good general-purpose stain that can react with amines to produce colored spots upon heating.[10]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often cause organic compounds to appear as temporary brown spots.[10]
III. Experimental Protocols & Workflows
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
This protocol is essential for determining the optimal solvent system before committing to a large-scale column.
Objective: To find a mobile phase that provides a retention factor (Rf) of ~0.2-0.4 for the target compound and good separation from impurities.
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Crude N,N-Dimethyl-2-(perfluorophenoxy)ethanamine solution
-
Eluents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Modifier: Triethylamine (TEA)
-
TLC chambers, capillaries, UV lamp, staining jars
Procedure:
-
Prepare a stock solution of your crude material in a volatile solvent (e.g., DCM).
-
Prepare several test eluents with varying polarities. Start with a non-polar system and gradually increase polarity. Add 1% TEA to all test systems.
-
Example Systems: 9:1 Hexanes:EtOAc + 1% TEA; 7:3 Hexanes:EtOAc + 1% TEA; 1:1 Hexanes:EtOAc + 1% TEA; 95:5 DCM:MeOH + 1% TEA.
-
-
Spot the crude material onto separate TLC plates.
-
Develop the plates in the different eluent systems.
-
Visualize the plates under a UV lamp and mark the spots.
-
If necessary, use a chemical stain (e.g., KMnO₄) for further visualization.
-
Select the solvent system that gives the best separation and an Rf value in the target range.
Workflow for Method Selection
Sources
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Managing solubility issues of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine in aqueous buffers
Executive Summary
You are likely encountering precipitation when diluting N,N-Dimethyl-2-(perfluorophenoxy)ethanamine into neutral aqueous buffers (like PBS). This is not a simple hydrophobicity issue; it is a fluorous phase segregation coupled with a pKa shift .
This guide addresses the unique physicochemical properties of the pentafluorophenoxy moiety. Unlike standard lipophilic drugs, perfluorinated groups are both hydrophobic and lipophobic (they repel both water and hydrocarbon fats), often requiring specific "fluorous-friendly" solubilization strategies.
The Chemistry of Insolubility
To solve the issue, we must understand the molecule's two competing domains:
-
The "Fluorous Tail" (Pentafluorophenoxy group): The
ring is highly electron-withdrawing and rigid. Fluorine atoms have low polarizability, creating a "non-stick" surface that drives strong self-aggregation in water (worse than standard phenyl rings). -
The "Basic Head" (N,N-Dimethylamine): This is your solubilizing handle. However, the electron-withdrawing effect of the pentafluorophenoxy group propagates through the ether linkage, lowering the pKa of the amine.
The Critical Failure Point:
While a standard phenoxy-amine has a pKa
-
At pH 7.4 (PBS): You are dangerously close to the pKa. A significant fraction of the molecule exists as the neutral free base.
-
Result: The neutral free base is insoluble due to the fluorous tail, causing immediate "crashing out" (cloudiness).
Step-by-Step Solubilization Protocol
Phase A: Stock Solution Preparation
Never attempt to dissolve the solid directly in water or buffer.
| Parameter | Recommendation | Technical Rationale |
| Solvent | DMSO (Anhydrous) | High dielectric constant breaks crystal lattice; miscible with water. |
| Concentration | 10 – 50 mM | Keep high enough to allow small dilution volumes (<1% v/v final). |
| Storage | -20°C, Desiccated | Fluorinated amines can be hygroscopic as salts; moisture degrades stability. |
| Vortexing | Required | The fluorous tail resists wetting; vigorous vortexing ensures homogeneity. |
Phase B: Aqueous Dilution (The "Crash" Zone)
This is where most experiments fail. Follow this order of addition strictly.
The "Acidic Drop" Method (Recommended for >10 µM concentrations):
-
Prepare your aqueous buffer. Avoid Phosphate Buffered Saline (PBS) pH 7.4 initially.
-
Use Acetate Buffer (pH 5.0) or Citrate Buffer (pH 5.5) if your assay permits. At this pH, the amine is >99.9% protonated (cationic), drastically improving solubility.
-
If pH 7.4 is mandatory:
-
Pre-dissolve the DMSO stock into a 10x intermediate containing 20% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) .
-
Slowly add this intermediate to the bulk buffer while vortexing.
-
Troubleshooting & FAQs
Q1: I added the DMSO stock to PBS, and it turned cloudy immediately. Can I sonicate it back into solution?
-
Answer: No. Once the "fluorous aggregate" forms, it is thermodynamically very stable. Sonicating might disperse it temporarily, but it will not dissolve. You have formed a micro-suspension that will give false positives in assays.
-
Fix: Discard and restart. Use the Cyclodextrin method or lower the pH.
-
Q2: Why not use Tween-80 or Triton X-100?
-
Answer: You can, but standard hydrocarbon surfactants often struggle to solubilize fluorinated compounds due to the "fluorophobic" effect (hydrocarbon tails don't mix well with fluorocarbon tails).
-
Better Alternative:Poloxamer 188 or HP-β-CD . Cyclodextrins are superior because the fluorinated ring fits inside the hydrophobic cavity, effectively shielding the fluorous surface from water.
-
Q3: Is the compound sticking to my plasticware?
-
Answer: Yes. Fluorinated compounds have high adsorption to standard polystyrene and polypropylene.
-
Fix: Use Low-Retention Tips and Glass-coated plates or blocked tubes (pre-incubated with BSA) if working at low nanomolar concentrations.
-
Visualization: Solubility Decision Tree
The following logic flow illustrates the decision process for stable formulation.
Figure 1: Decision tree for solubilizing fluorinated amines based on experimental pH constraints.
Protonation Equilibrium Visualization
Understanding the pKa shift is vital. The diagram below shows why pH 7.4 is a danger zone for this specific molecule compared to non-fluorinated controls.
Figure 2: At pH 7.4, the fraction of neutral amine interacts with the fluorous tail to trigger precipitation.
References
-
PubChem. Ethanamine, N,N-dimethyl-2-(2-phenoxyethoxy)- (Analogous Structure).[1] National Library of Medicine. Available at: [Link]
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. (Demonstrates the "fluorophobic" effect and the need for specialized solubilization). Available at: [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Discusses pKa modulation by fluorine). Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Basis for using HP-β-CD). Available at: [Link]
Sources
Technical Support Center: Safe Handling of Highly Fluorinated Organic Compounds
Welcome to the Technical Support Center for the safe handling of highly fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mitigating the unique risks associated with these powerful and versatile molecules. The introduction of fluorine into organic compounds dramatically alters their properties, offering immense potential in pharmaceuticals and materials science. However, this enhanced reactivity also necessitates stringent safety protocols.[1] This guide provides in-depth, field-proven insights to ensure your experiments are conducted with the highest level of safety and scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with highly fluorinated organic compounds?
A1: The hazards are multifaceted and depend on the specific compound. Key concerns include:
-
High Reactivity: Many fluorinating agents are highly reactive and can react violently with common laboratory materials, including water.[2][3] Some may be explosive under certain conditions.[3]
-
Toxicity and Corrosivity: Many fluorinated compounds and their reagents, such as Diethylaminosulfur Trifluoride (DAST), are corrosive and can cause severe skin burns and eye damage.[2][4] Inhalation of vapors can also be harmful.[2][4]
-
Generation of Hydrofluoric Acid (HF): A significant danger is the potential for these compounds to release hydrofluoric acid upon contact with moisture.[5] HF is acutely toxic, corrosive, and can cause severe, slow-healing burns.[5][6]
-
Persistence and Bioaccumulation: Certain classes of fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), are environmentally persistent ("forever chemicals") and can bioaccumulate.[7]
Q2: What are the absolute minimum Personal Protective Equipment (PPE) requirements for handling fluorinated compounds?
A2: A risk assessment should always be performed to determine the appropriate PPE for the specific compound and procedure. However, the following represents a baseline for safe handling:
-
Eye Protection: Chemical splash goggles are the minimum requirement.[1] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: The choice of gloves is critical and must be based on the specific fluorinated compound and any solvents used.[1] Always consult the glove manufacturer's compatibility chart.[1] For highly corrosive or easily absorbed compounds, double-gloving is recommended.[1] Neoprene gloves are a common recommendation.[8]
-
Body Protection: A flame-resistant lab coat is essential.[1] For larger scale operations or when handling particularly hazardous materials, chemical-resistant aprons and coveralls should be considered.[9]
-
Footwear: Closed-toe shoes are mandatory.[8] For situations with a risk of spills, shoe coverings may be necessary.[9]
Q3: When is a standard fume hood insufficient, and what are the alternatives?
A3: A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure to volatile fluorinated compounds.[1] However, for particularly hazardous, moisture-sensitive, or gaseous fluorinating agents (like fluorine gas), a glove box with an inert atmosphere is recommended.[1][8]
Troubleshooting Guides
Scenario 1: You've spilled a small amount of a fluorinated solvent on the lab bench.
Problem: A small spill (<100 mL) of a common fluorinated solvent (e.g., trifluorotoluene) has occurred in a well-ventilated area.
Solution Workflow:
Step-by-Step Protocol:
-
Alert and Isolate: Immediately notify others in the lab.[10] Cordon off the area to prevent cross-contamination.
-
Ventilation: Ensure the fume hood is operating correctly to manage vapors.
-
Personal Protective Equipment (PPE): Don two pairs of chemically resistant gloves, safety goggles, and a lab coat.
-
Containment: Use a spill kit absorbent to create a dike around the spill to prevent it from spreading.[11]
-
Absorption: Apply an inert absorbent material, such as vermiculite or sand, over the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[10]
-
Decontamination: Clean the spill surface with soap and water. For highly toxic materials, the rinse water should also be collected as hazardous waste.[10]
-
Disposal: Dispose of all contaminated materials (including gloves) as hazardous waste according to your institution's guidelines.
-
Reporting: Report the spill to your laboratory supervisor.[10]
Scenario 2: A reaction involving a fluorinating agent appears to be uncontrolled (e.g., rapid temperature increase).
Problem: A fluorination reaction is showing signs of a thermal runaway.
Solution Workflow:
Immediate Actions:
-
Alert: Immediately shout to alert everyone in the laboratory of the emergency.
-
Isolate (if safe): If you can do so without risk of injury, lower the fume hood sash completely to contain any potential explosion or release of toxic fumes.
-
Evacuate: Evacuate the immediate area and follow your laboratory's emergency evacuation plan.
-
Emergency Contact: Contact your institution's emergency response team and provide them with as much information as possible about the reaction, including the chemicals involved.
-
Do Not Attempt to Quench: Do not attempt to quench the reaction with water or other reagents unless you are specifically trained to do so and have a pre-approved plan, as this could exacerbate the situation.
In-Depth Protocols
Protocol 1: First Aid for Skin Exposure to Hydrofluoric Acid (HF) Generating Compounds
Causality: Many fluorinating agents can release hydrofluoric acid upon contact with moisture, including the moisture in skin tissue.[5] HF is a potent contact poison that causes deep tissue damage and can lead to life-threatening systemic toxicity by binding to calcium and magnesium.[5][12] Immediate and specialized first aid is critical.
Step-by-Step Protocol:
-
Immediate Decontamination: Immediately move the affected person to an emergency shower or eyewash station.[6]
-
Remove Contaminated Clothing: While flushing with copious amounts of water, remove all contaminated clothing.[6][13]
-
Flush with Water: Flush the affected area with water for at least 15 minutes.[6][14]
-
Apply Calcium Gluconate Gel: After flushing with water, apply a 2.5% calcium gluconate gel to the affected area.[5] Wear clean, chemical-resistant gloves while applying the gel.[13] Continue to reapply the gel every 15 minutes until medical help arrives.
-
Seek Immediate Medical Attention: All cases of HF exposure, regardless of how minor they may seem, require immediate professional medical evaluation.[5]
Data Summary Table: Common Fluorinating Agents and Their Hazards
| Reagent Name | Key Hazards | Recommended Storage |
| Diethylaminosulfur Trifluoride (DAST) | Corrosive, flammable, can be explosive upon heating, reacts violently with water.[1] | Store in a tightly sealed container in a cool, dry, well-ventilated area, away from ignition sources.[2] Many suppliers recommend storage below 0°C.[2] |
| Selectfluor® | Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage.[1] | Store in a cool, dry, well-ventilated area away from incompatible materials.[1] |
| N-Fluorobenzenesulfonimide (NFSI) | Causes skin and serious eye irritation, may cause respiratory irritation.[1] | Store in a cool, dry, well-ventilated area.[1] |
| Fluorine Gas (F₂) | Extremely reactive, powerful oxidizer, acutely toxic, corrosive to the respiratory tract, reacts violently with many materials.[5][8] | Store in a ventilated gas cabinet or fume hood, with cylinders secured.[5][8] |
Waste Disposal
Q: How should I dispose of waste containing highly fluorinated organic compounds?
A: Waste containing highly fluorinated organic compounds must be treated as hazardous waste.[1][8]
-
Segregation: Do not mix fluorinated waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Containment: Store waste in clearly labeled, tightly sealed, and chemically compatible containers.[1][8]
-
Labeling: All waste containers must be clearly labeled with their contents and associated hazards.[1]
-
Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Never dispose of fluorinated compounds down the drain.
References
-
Centers for Disease Control and Prevention. (2024). Hydrogen Fluoride. Chemical Emergencies. Retrieved from [Link]
-
Reddit. (2021). What are the safety precautions necessary for working with HF? r/Chempros. Retrieved from [Link]
-
International Enviroguard. (2022). PFAS Safety: PPE and Mitigation Efforts. Retrieved from [Link]
-
St-Jean, F., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(2), 165-174. Retrieved from [Link]
-
GOV.UK. (2026). PFAS Plan: building a safer future together. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Fluorine. Environmental Health & Safety. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. Retrieved from [Link]
-
Princeton University. (n.d.). Guide for Chemical Spill Response. Environmental Health & Safety. Retrieved from [Link]
-
SCS Engineers. (2024). Volatile Fluorinated Compounds: Emission Testing, Management. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). FLUORINE. Retrieved from [Link]
-
RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]
-
Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. Reagent Guides. Retrieved from [Link]
-
American Chemistry Council. (n.d.). EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). Retrieved from [Link]
-
MDPI. (2023). Modified Zeolites as Alternative Adsorbents for PFAS Removal: A Comparative Study with Granular Activated Carbon. Toxics, 11(9), 768. Retrieved from [Link]
-
The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethylaminosulfur trifluoride. Retrieved from [Link]
-
Duke University. (n.d.). Recommended Medical Treatment for Hydrofluoric Acid Exposure. Safety & Health. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Volatile fluorinated compounds (VFCs). Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
-
Eurofluor. (n.d.). guidelines in case of exposure with hydrogen fluoride (ahf) and hydrofluoric acid (hf). Retrieved from [Link]
-
NASA. (n.d.). Selection of Compatible Materials for use with Fluorine. Lessons Learned. Retrieved from [Link]
-
Food Safety Magazine. (2026). New UK PFAS Action Plan Addresses 'Forever Chemicals' in Food. Retrieved from [Link]
-
MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 13(2), 346. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Hydrofluoric Acid Burns. StatPearls. Retrieved from [Link]
-
Wikipedia. (n.d.). Per- and polyfluoroalkyl substances. Retrieved from [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
Sentry Air Systems, Inc. (2025). Engineering Controls to Reduce Exposure to Newly EPA-Banned Solvents TCE & PCE. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of safe and selective fluorination agents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]
-
Gujarat Fluorochemicals Limited. (n.d.). GFL - Gujarat Fluorochemicals Limited | Fluorochemicals. Retrieved from [Link]
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- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
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- 14. aksci.com [aksci.com]
Minimizing side reactions in the synthesis of tertiary amines
Technical Support Center: Synthesis of Tertiary Amines
A Senior Application Scientist's Guide to Minimizing Side Reactions
Welcome to the technical support center for tertiary amine synthesis. As a senior application scientist, I understand that while the synthesis of tertiary amines is fundamental, it is often plagued by side reactions that can complicate purification and significantly reduce yields. This guide is structured as a series of troubleshooting questions and answers, designed to provide you, our fellow researchers and drug development professionals, with both the theoretical understanding and practical solutions to overcome these common challenges.
Section 1: Troubleshooting Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its versatility and ability to avoid the over-alkylation issues common in direct alkylation.[1][2] However, it is not without its own set of potential problems.
Question: My reductive amination of a secondary amine is sluggish and gives low yields. What's going wrong?
Answer: This is a frequent issue, especially when using ketones or sterically hindered aldehydes and amines.[3] The root cause often lies in the equilibrium of iminium ion formation.
-
Causality: The reaction proceeds via the formation of an iminium ion intermediate from the condensation of your secondary amine and the carbonyl compound. This intermediate is then reduced. If the formation of the iminium ion is slow or thermodynamically unfavorable due to steric hindrance, the overall reaction rate will suffer.[3] Concurrently, a competing side reaction—the direct reduction of the starting carbonyl compound by the hydride reagent—can become dominant, consuming your starting material and reducing agent.[4]
-
Solutions:
-
Choice of Reducing Agent: The selection of the reducing agent is critical.[5] Use a mild, selective hydride source that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for its high selectivity and tolerance for mildly acidic conditions which favor imine formation.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic and works best in a narrow pH range (4-5) to ensure the imine is formed and protonated for reduction.[5]
-
pH Control: For reagents like NaBH₃CN, maintaining a slightly acidic pH is crucial. This protonates the imine to form the more electrophilic iminium ion, accelerating the reduction. However, a pH that is too low can lead to side reactions of the carbonyl or amine.
-
Stepwise Procedure: For particularly challenging substrates, a two-step, one-pot procedure can be superior. First, allow the amine and carbonyl to stir in a suitable solvent (like methanol or dichloroethane) to form the iminium ion. The addition of a dehydrating agent (e.g., molecular sieves) can drive this equilibrium forward. Then, add the reducing agent to complete the reaction.[6]
-
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Advantages | Common Issues & Mitigation |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | DCE, THF, MeCN | High selectivity for iminium ions over carbonyls; non-toxic byproducts; effective for hindered substrates.[5] | Can be slow with ketones. Use of a catalytic amount of acetic acid can accelerate the reaction.[2][6] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Mild and selective under acidic conditions (pH 4-5).[5] | Highly toxic (cyanide release at low pH); less effective for ketones than STAB. Always handle in a fume hood and quench with bleach. |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive and readily available. | Stronger reducing agent; can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts.[5] Best used in a stepwise procedure after imine formation is complete.[6] |
| Formic Acid / H₂ | HCOOH / H₂ | Various | Green and atom-economical alternatives.[7] | Formic acid is used in Eschweiler-Clarke[8] & Leuckart-Wallach reactions, which can have N-formylated byproducts and require high temps.[9][10] H₂ requires specialized hydrogenation equipment. |
Visualization: Troubleshooting Workflow for Reductive Amination
Below is a logical workflow to diagnose and solve common issues in reductive amination.
Caption: A decision tree for troubleshooting low-yielding reductive amination reactions.
Section 2: N-Alkylation of Secondary Amines
Direct alkylation of a secondary amine with an alkyl halide is a classic method for forming tertiary amines. However, the primary challenge is preventing the reaction from proceeding one step further to form a quaternary ammonium salt.[4]
Question: I'm synthesizing a tertiary amine via N-alkylation, but I'm getting a significant amount of a salt byproduct that is complicating my purification. How do I stop this over-alkylation?
Answer: You are observing the formation of a quaternary ammonium salt, a common side reaction when the product tertiary amine, which is often as nucleophilic as the starting secondary amine, attacks another molecule of the alkylating agent.[11]
-
Causality: The "runaway train" of amine alkylation occurs because the desired tertiary amine product can compete with the secondary amine starting material for the alkyl halide.[11] This second alkylation forms the highly polar and often insoluble quaternary ammonium salt. While steric hindrance on the tertiary amine can slow this process, it is rarely eliminated completely, especially with reactive alkylating agents like methyl iodide.[11]
-
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. Use a slight excess of the secondary amine relative to the alkylating agent to ensure the halide is consumed before significant quaternization can occur.
-
Alkylating Agent Reactivity: Choose a less reactive alkylating agent. The reactivity order is generally R-I > R-Br > R-Cl.[4] Using an alkyl bromide or chloride instead of an iodide can significantly reduce the rate of the second alkylation.[4]
-
Base Selection: The choice of base is critical. The base is needed to neutralize the H-X generated during the reaction, which would otherwise protonate and deactivate the starting amine.[12] An ideal base is non-nucleophilic and sterically hindered, preventing it from reacting with the alkyl halide itself. Hünig's base (N,N-diisopropylethylamine, DIPEA) is an excellent choice as it is a strong, non-nucleophilic base that effectively scavenges protons without competing in the alkylation.[4][13] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents like acetonitrile or DMF.[12]
-
Temperature Control: Running the reaction at a lower temperature can help control the rate of both alkylation steps, often favoring the desired mono-alkylation.[4]
-
Visualization: Competing Pathways in N-Alkylation
This diagram illustrates the kinetic competition between the desired reaction and the undesired quaternization side reaction.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. jocpr.com [jocpr.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
N,N-Dimethyl-2-(perfluorophenoxy)ethanamine vs. other derivatizing agents for PFAS analysis
The following guide provides an in-depth technical comparison of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine against established derivatizing agents for PFAS analysis.
Executive Summary
The analysis of Per- and Polyfluoroalkyl Substances (PFAS) traditionally relies on LC-MS/MS (negative electrospray ionization) or GC-MS (requiring derivatization). While standard agents like 2,4-Difluoroaniline (DFA) and 3-Nitrophenylhydrazine (3-NPH) focus on covalent modification to enhance volatility or ionization, N,N-Dimethyl-2-(perfluorophenoxy)ethanamine (DMPPEA) represents a specialized class of Fluorous Ion-Pairing/Affinity Agents .
This guide compares DMPPEA’s non-covalent fluorous affinity mechanism against the covalent derivatization workflows of DFA and 3-NPH, providing researchers with a decision matrix for method selection.
Part 1: The Candidates – Mechanisms of Action
N,N-Dimethyl-2-(perfluorophenoxy)ethanamine (DMPPEA)[1]
-
Role: Fluorous Ion-Pairing / Affinity Reagent.
-
Mechanism: DMPPEA contains a basic tertiary amine tail and a perfluorinated aromatic head (pentafluorophenoxy). In acidic conditions, the amine protonates (
), forming a cation that pairs with anionic PFAS (carboxylates/sulfonates). -
The "Fluorous Effect": Unlike standard alkyl amines, the perfluorophenoxy group interacts via fluorous-fluorous (F-F) interactions with the PFAS chain. This enhances retention on fluorous-phase columns (F-HPLC) and improves extraction efficiency in fluorous liquid-liquid extraction (F-LLE).
2,4-Difluoroaniline (DFA)[2]
-
Role: Covalent Derivatizing Agent (GC-MS).
-
Mechanism: Reacts with PFAS carboxylic acids (activated by carbodiimides like DCC) to form stable anilides .
-
Purpose: Eliminates the acidic proton, lowers polarity, and increases volatility for gas chromatography.
3-Nitrophenylhydrazine (3-NPH)
-
Role: Covalent Derivatizing Agent (LC-MS/MS).
-
Mechanism: Reacts with carboxylic acids to form hydrazides .
-
Purpose: Introduces a moiety that enhances ionization efficiency in negative mode ESI and improves separation of short-chain PFAS on C18 columns.
Part 2: Comparative Analysis
Data Summary: DMPPEA vs. Conventional Agents
| Feature | DMPPEA (Fluorous Amine) | 2,4-DFA (Anilide Formation) | 3-NPH (Hydrazide Formation) |
| Primary Platform | LC-MS (Ion Pairing) / F-SPE | GC-MS / GC-ECD | LC-MS/MS (ESI-) |
| Interaction Type | Non-Covalent (Ion Pair + F-F) | Covalent (Amide Bond) | Covalent (Hydrazide Bond) |
| Target Analytes | Anionic PFAS (Carboxylates & Sulfonates) | Carboxylates (PFCAs) only | Carboxylates (PFCAs) |
| Reaction Time | Instant (Equilibrium based) | 1–2 Hours (requires heating) | 30–60 Minutes (mild heat) |
| Selectivity | High for Fluorinated chains | Moderate (general acids) | Moderate (general acids) |
| Main Advantage | Retains Sulfonates; Non-destructive | High Sensitivity for GC; Structural Info | Improves Short-chain Retention |
| Limit of Detection | ~0.5–2.0 ng/L (Method Dependent) | ~0.5 ng/L | ~0.1–0.5 ng/L |
Mechanistic Pathway Diagram
The following diagram illustrates the divergent workflows between the non-covalent DMPPEA pathway and the covalent DFA pathway.
Caption: Divergent workflows: DMPPEA utilizes rapid ion-pairing for fluorous retention, while DFA requires chemical synthesis (amidation) for GC volatility.
Part 3: Experimental Protocols
Protocol A: Fluorous Ion-Pairing with DMPPEA (Proposed Workflow)
Use Case: Enhancing retention of short-chain PFAS (C4-C6) on reverse-phase columns or purifying complex matrices via Fluorous SPE.
Reagents:
-
DMPPEA (N,N-Dimethyl-2-(perfluorophenoxy)ethanamine), 10 mM in Methanol.
-
Formic Acid (0.1%).[1]
-
LC-MS Grade Acetonitrile.
Step-by-Step:
-
Sample Prep: Adjust aqueous PFAS sample (10 mL) to pH 4.0 using dilute formic acid. Rationale: Ensures PFAS are anionic (pK_a < 1) and DMPPEA is cationic (pK_a ~9).
-
Dosing: Add 50 µL of DMPPEA stock solution. Vortex for 30 seconds.
-
Equilibration: Allow to stand for 5 minutes. The fluorous tail of DMPPEA aligns with the fluorinated tail of the PFAS.
-
Extraction (Option 1 - LLE): Add 2 mL of a fluorous solvent (e.g., HFE-7100). Shake vigorously. The neutral ion-pair complex partitions into the fluorous phase.
-
Analysis: Inject the organic phase (or reconstituted extract) into LC-MS/MS.
-
Note: Monitor the [M-H]- transition for PFAS. The DMPPEA may dissociate in the source, or you can monitor the cluster [M + DMPPEA + H]+ in positive mode for confirmation.
-
Protocol B: Covalent Derivatization with 2,4-DFA (Standard GC-MS)
Use Case: Quantifying trace PFCAs in wastewater where LC-MS matrix suppression is high.
Reagents:
-
2,4-Difluoroaniline (DFA).
-
N,N'-Dicyclohexylcarbodiimide (DCC) (Dehydrating agent).
-
Ethyl Acetate.[2]
Step-by-Step:
-
Drying: Evaporate PFAS extract to near dryness under nitrogen.
-
Reaction: Add 200 µL of 0.1 M DCC and 100 µL of 0.2 M DFA (in ethyl acetate).
-
Incubation: Seal vial and heat at 60°C for 1 hour .
-
Critical Control: Ensure anhydrous conditions; water quenches DCC.
-
-
Quenching: Add 0.5 mL of 5% NaHCO3 to neutralize excess acid/reagents.
-
Extraction: Recover the organic layer containing PFAS-Anilides.
-
Analysis: Inject 1 µL into GC-MS (EI Source).
Part 4: Expert Insights & Recommendations
Why Choose DMPPEA? (The "Fluorous" Advantage)
The structural uniqueness of DMPPEA lies in the Perfluorophenoxy group . Unlike standard alkyl amines (e.g., tetrabutylammonium), the perfluorinated ring provides specific affinity for "Fluorous" stationary phases (e.g., FluoroFlash®).
-
Self-Validating Step: If you use a standard C18 column, DMPPEA will shift retention times of short-chain PFAS (PFBA, PFPeA) significantly later than non-fluorinated ion-pairing agents, validating the F-F interaction.
Limitations of DMPPEA
-
Steric Hindrance: The tertiary amine (dimethyl) prevents amide formation. You cannot use this for GC-MS derivatization; it is strictly an LC/Extraction modifier.
-
Source Contamination: Introducing non-volatile ion-pairing agents into a Mass Spectrometer can dirty the source. Use a divert valve for the first 2 minutes of the run.
Recommendation
-
Select DFA if you are restricted to GC-MS instrumentation. It offers robust chromatography for linear isomers.
-
Select DMPPEA if you are performing Targeted Isolation of PFAS from blood or complex biologicals using Fluorous Solid Phase Extraction (F-SPE) prior to LC-MS.
References
-
US EPA. (2020). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry.Link
-
Aruada, C. (2022). Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry. Tennessee Tech University Proceedings. Link
-
Wang, N., et al. (2019). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches. International Journal of Environmental Research and Public Health. Link
-
Phenomenex. (2022).[3] Perfluoroalkyl Substances (PFAS) Testing Guide: LC and GC Workflow Solutions.Link
-
PubChem. (2025).[1] Compound Summary: N,N-Dimethyl-2-(4-phenoxyphenoxy)ethanamine (Structural Analog).Link
Sources
- 1. N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine | C16H19NO2 | CID 87057595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
Cross-Validation of Analytical Methods for Quantifying N,N-Dimethyl-2-(perfluorophenoxy)ethanamine
Executive Summary
The quantification of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine (DMPF-Et) presents a unique analytical challenge due to its hybrid physicochemical nature: a highly lipophilic, electron-withdrawing perfluorinated tail coupled with a basic, proton-accepting dimethylamine head.
This guide provides a rigorous cross-validation comparison between two orthogonal methodologies: UHPLC-MS/MS (Triple Quadrupole) and
Part 1: Analyte Profile & Methodological Challenges
Analyte: N,N-Dimethyl-2-(perfluorophenoxy)ethanamine Class: Fluorinated Amine / Metabolic Probe Key Structural Features:
-
Pentafluorophenoxy Group: Provides a distinct mass defect and strong
F NMR signature (-150 to -170 ppm). High lipophilicity ( ). -
Ether Linkage: Potential site for in-source fragmentation.
-
Tertiary Amine:
. Protonates readily in acidic media ( ), making it ideal for ESI+.
The Analytical Paradox
-
Challenge A (Chromatography): The basic amine interacts with residual silanols on silica columns, causing peak tailing. The perfluorinated group requires high organic content for elution.
-
Challenge B (Quantification): Lack of commercially available, certified reference materials (CRMs) for this specific designer analog necessitates a method that does not rely on an identical standard.
Part 2: Method A — UHPLC-MS/MS (The Bioanalytical Workhorse)
Objective: Trace quantification in complex matrices (plasma, microsomal incubations).
Experimental Protocol
-
System: Agilent 6495 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 with embedded polar group (e.g., Waters XSelect HSS T3) to shield silanols.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH control for amine protonation).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 4 minutes.
Mass Spectrometry Parameters (MRM)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Precursor Ion:
(Calculated for pentafluoro analog). -
Product Ions (Quantifier): Cleavage of the ether bond typically yields the dimethylaminoethyl fragment (
72.1) or the loss of the amine. -
Internal Standard: Deuterated analog (
-DMPF-Et) or a structural analog like Fluoxetine (if isotopic label unavailable).
Workflow Diagram (LC-MS/MS)
Caption: Figure 1. LC-MS/MS workflow optimizing extraction of lipophilic fluorinated amines from biological matrices.
Part 3: Method B — F-qNMR (The Orthogonal Validator)
Objective: Purity assessment of the bulk material to assign a "Purity Factor" for Method A calibration.
Why F NMR?
Unlike
Experimental Protocol
-
Instrument: 400 MHz (minimum) NMR with a fluorine-selective probe.
-
Solvent: DMSO-
(prevents volatility issues and dissolves the lipophilic ring). -
Internal Standard (IS):
-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid.-
Requirement: The IS relaxation time (
) must be characterized.
-
-
Pulse Sequence: Inverse Gated Decoupling (to suppress Nuclear Overhauser Effect, ensuring signal intensity is proportional to concentration).
-
Relaxation Delay (
): Must be (typically 30s) to ensure full magnetization recovery.
Calculation (The Self-Validating Step)
WherePart 4: Cross-Validation Data Comparison
The following data represents a validation study where Method B (qNMR) was used to correct the potency of the reference standard used in Method A (LC-MS).
| Parameter | Method A: UHPLC-MS/MS | Method B: | Interpretation |
| Specificity | High (MRM transitions unique to parent/fragment) | Very High (Unique chemical shift, no matrix overlap) | qNMR confirms identity without reference standard. |
| Linearity ( | MS requires calibration curves; NMR is inherently linear. | ||
| Range | 0.1 ng/mL – 1000 ng/mL | 1 mg/mL – 50 mg/mL | Complementary: MS for trace, NMR for bulk. |
| Precision (RSD) | 3.5% - 8.2% | 0.4% - 0.8% | NMR provides the precision needed for standard assignment. |
| Accuracy | 92% - 108% (Dependent on Std Purity) | 99.1% (Absolute) | Critical Insight: MS accuracy depends entirely on NMR purity value. |
Part 5: Scientific Decision Matrix
Use the following logic flow to determine the appropriate method for your stage of drug development.
Caption: Figure 2. Decision matrix for selecting between qNMR (purity/potency) and LC-MS/MS (bioanalysis).
Part 6: References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2] [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]
-
Tornkvist, A., et al. (2018). "Quantification of Fluorinated Pharmaceuticals using 19F NMR." Journal of Pharmaceutical and Biomedical Analysis. [Link] (Representative citation for qNMR methodology).
Sources
The Hidden Risks in Research Chemical Sourcing: A Comparative Guide to CoA Interpretation
Introduction: The "98% Purity" Trap
In early-stage drug discovery and academic research, the Certificate of Analysis (CoA) is often treated as a formality—a piece of paper filed away without scrutiny. This is a critical error. A CoA stating "Purity: >98%" can be chemically accurate yet biologically disastrous.
The discrepancy lies in the definition of "Purity."[1] To a chemist, it often means Chromatographic Purity (the ratio of the main peak to impurity peaks). To a biologist, it implies Content or Potency (the actual mass of the active molecule in the vial).
The Reality: A sample can have 99.9% chromatographic purity but only 50% potency if the remaining mass consists of salts, water, residual solvents, or inorganic stabilizers invisible to UV detection.
This guide objectively compares the analytical methods used to generate CoAs and provides a self-validating protocol to ensure your experimental data is reproducible.
Comparative Analysis: Methodologies & Metrics
The reliability of a CoA depends entirely on the analytical methods employed. Below is a comparison of the industry standard (often insufficient) versus the "Gold Standard" required for robust data.
Purity Determination: Area% vs. Weight% (Assay)
| Feature | HPLC Area Normalization (Common) | Quantitative Assay (Gold Standard) |
| Methodology | Calculates the area of the main peak as a percentage of the total integrated peak area at a specific UV wavelength. | Uses an external reference standard (HPLC) or internal standard (qNMR) to determine the absolute mass of the analyte. |
| What it Measures | Chromatographic Purity. "Of the stuff that absorbs UV light, 98% is your compound." | Potency/Content. "In this 10mg solid, 9.2mg is active compound." |
| Blind Spots | Invisible to: Water, inorganic salts, residual solvents (NMR/GC needed), and impurities with low extinction coefficients. | Requires a certified reference standard (which may not exist for novel research chemicals). |
| Risk Level | High. A "99%" pure compound could be a hydrochloride salt (approx. 10-15% mass) with 5% water content, resulting in ~80% actual active drug. | Low. Provides the true molar concentration for biological assays. |
Identity Verification: The Necessity of Orthogonal Testing
A single identification method is rarely sufficient.[2]
-
1H-NMR (Proton NMR): The standard for structural confirmation. However, it struggles to detect inorganic salts or distinguish between certain isomers without advanced techniques (NOESY/COSY).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight and formula. Critical Limitation: It cannot differentiate between salt forms (e.g., Free base vs. HCl salt) because the salt dissociates in the mobile phase.
-
Recommendation: A valid CoA must present Orthogonal Data —both NMR (for structure) and MS (for mass) to confirm identity, plus elemental analysis (CHN) or Ion Chromatography (IC) to confirm salt stoichiometry.
Deep Dive: Critical Parameters & Causality
When reviewing a CoA, look for these specific red flags. The absence of these tests often indicates a "Technical Grade" chemical masquerading as "Research Grade."
Residual Solvents (The "invisible" mass)
Synthetic chemistry involves solvents like DMSO, DMF, or Methanol. If not removed, they contribute to the weight of the powder but not the activity.
-
Mechanism: High boiling point solvents (like DMSO) are difficult to remove under standard vacuum.
-
Impact: DMSO is cytotoxic at high concentrations. If your CoA does not list Residual Solvents (via GC-Headspace) , you risk introducing toxicity into cell-based assays that is unrelated to your drug.
Water Content (Karl Fischer)
Hygroscopic chemicals absorb atmospheric water.
-
The Gap: HPLC does not detect water. A sample can be 10% water by weight, yet show a single sharp peak on HPLC.
-
Requirement: Look for Karl Fischer (KF) Titration data.[3] "Loss on Drying" (LOD) is an acceptable but less specific alternative.
Case Study: The Impact of Impurities on Biological Assays
Scenario: A researcher purchases a kinase inhibitor "Compound X" (CoA: 99% HPLC Purity) for an IC50 inhibition assay.
-
The Hidden Impurity: The synthesis used a copper catalyst. The final purification step was insufficient, leaving 0.5% residual Copper (Cu).
-
The CoA Failure: The vendor used only HPLC-UV, which cannot detect elemental copper.
-
Experimental Consequence: Copper is a potent non-specific enzyme inhibitor. The researcher observes an IC50 of 10 nM.
-
The Reality: The true IC50 of Compound X is 100 nM. The observed potency was driven by the copper impurity.
-
Correction: Elemental Analysis (ICP-MS) would have revealed the contamination.
Key Takeaway: Impurities are not just inert fillers; they can be biologically active inhibitors or activators (e.g., endotoxins in immunobiology).
Protocol: Rapid In-House QC Workflow
Do not trust a vendor's CoA blindly.[2] Implement this "Trust but Verify" workflow for critical compounds.
Workflow Visualization (DOT)
Figure 1: Decision logic for accepting or rejecting a research chemical based on CoA and in-house validation.
Step-by-Step Validation Protocol
-
The "Use-As-Is" Calculation: Before weighing your compound, correct the molecular weight (MW) using the CoA data.
-
Why: If you weigh 10mg of powder without this correction, you might effectively be adding only 7mg of drug.
-
-
Visual Solubility Test: Dissolve the compound at the target stock concentration (e.g., 10mM in DMSO).
-
Pass: Clear solution within 1 minute.
-
Fail: Turbidity or particulates. This suggests inorganic salts (insoluble in DMSO) or polymerization.
-
-
LC-MS Verification: Run a generic 5-minute gradient (5-95% ACN/Water + 0.1% Formic Acid).
-
Check 1: Does the main peak match the theoretical [M+H]+?
-
Check 2: Are there significant peaks ( >5% area) with different masses?
-
Note: If the CoA claims 99% purity but your LC-MS shows 85%, the compound has degraded or the CoA is invalid.
-
Logic of Interpretation: The "Go/No-Go" Matrix
Use this table to make quick decisions on chemical suitability.
| CoA Parameter | Result | Interpretation | Action |
| Appearance | White Solid | Standard. | Proceed. |
| Appearance | Colored/Dark | Oxidation or degradation (unless compound is a dye). | Reject or repurify. |
| HPLC Purity | >98% (Area) | High chromatographic purity. | Verify water/salt content before use. |
| HPLC Purity | <95% (Area) | Significant impurities present. | Reject for cell assays; acceptable for rough screening. |
| Identity | NMR only | Incomplete. | Request MS or Elemental Analysis to confirm salt form. |
| Water (KF) | Not Reported | Unknown dilution factor. | Assume 5-10% water error in calculations. |
References
-
International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[4] [Link]
-
National Institutes of Health (NIH) - National Center for Advancing Translational Sciences. (2012). Assay Guidance Manual: Compound Management and QC. [Link]
-
Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of Perfluorophenoxyethylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological properties. This guide delves into the nuanced structure-activity relationships (SAR) of perfluorophenoxyethylamine analogs, a chemical class with significant potential for modulating key central nervous system targets. By examining the effects of fluorine substitution on the phenoxy ring and modifications to the ethylamine side chain, we aim to provide a comprehensive resource for the rational design of novel therapeutics.
Introduction: The Rationale for Perfluorination in Phenoxyethylamine Scaffolds
The phenoxyethylamine moiety is a well-established pharmacophore present in numerous clinically significant drugs, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine. The introduction of perfluoroalkyl groups, such as the pentafluorosulfanyl (SF₅) group, in place of more traditional substituents like the trifluoromethyl (CF₃) group, offers a compelling strategy to modulate a molecule's physicochemical and pharmacological profile. The high electronegativity and steric bulk of perfluoroalkyl groups can profoundly influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide will explore these influences within the context of perfluorophenoxyethylamine analogs, with a particular focus on their interactions with monoamine transporters.
Core Structure and Key Modification Points
The fundamental scaffold of the compounds discussed herein is the N-methyl-3-phenoxy-3-phenylpropan-1-amine structure, analogous to fluoxetine. The key points for chemical modification and SAR analysis are:
-
The Perfluorinated Phenyl Ring: The degree and nature of fluorination on the phenoxy group are critical determinants of activity.
-
The Ethylamine Side Chain: Modifications to the length of the alkyl chain and the nature of the amine substituent can significantly impact potency and selectivity.
-
The Phenyl Ring (Non-Phenoxy): Substituents on this ring also contribute to the overall pharmacological profile.
Caption: Core scaffold and key modification points.
Comparative Analysis of Biological Activity
The primary biological targets for many phenoxyethylamine analogs are the monoamine transporters, specifically the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[4] Inhibition of these transporters leads to increased synaptic concentrations of the respective neurotransmitters, which is the therapeutic basis for many antidepressants and other CNS-active drugs.
A key study in this area investigated the replacement of the trifluoromethyl (CF₃) group in fluoxetine and its analogs with a pentafluorosulfanyl (SF₅) group.[1] This bioisosteric replacement provides a direct comparison of the effects of these two perfluoroalkyl groups on biological activity.
Impact on Serotonin Receptor Binding
The substitution of a CF₃ group with an SF₅ group on the phenoxy ring of fenfluramine, a related phenethylamine, resulted in a significant enhancement of potency at several serotonin receptor subtypes.[1] This suggests that the increased steric bulk and unique electronic properties of the SF₅ group can lead to more favorable interactions within the binding pockets of these receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of Fenfluramine Analogs at Serotonin Receptors
| Compound | 5-HT₂B | 5-HT₂C | 5-HT₆ |
| Fenfluramine (CF₃ analog) | >10,000 | 1,100 | 2,700 |
| SF₅ Analog of Fenfluramine | 18 | 502 | 120 |
Data sourced from Welch & Lim (2007)[1]
The dramatic increase in affinity for the 5-HT₂B, 5-HT₂C, and 5-HT₆ receptors highlights the profound impact of the pentafluorosulfanyl substitution.
Monoamine Transporter Inhibition
While specific data for perfluorophenoxyethylamine analogs at monoamine transporters is limited in the public domain, we can infer potential trends based on related fluorinated compounds. For instance, studies on fluorinated prolintane analogs have shown that ring modifications can significantly alter their pharmacology at DAT, NET, and SERT.[5] Generally, fluorine substitution is known to enhance the potency of monoamine transporter inhibitors.[6]
A hypothetical comparison based on the known properties of fluoxetine and the trends observed with SF₅ substitution is presented below. It is anticipated that a pentafluorosulfanyl analog of fluoxetine would exhibit altered selectivity and potency at SERT and other monoamine transporters.
Table 2: Hypothetical Comparative Monoamine Transporter Inhibition (IC₅₀, nM)
| Compound | SERT | DAT | NET | SERT/DAT Selectivity |
| Fluoxetine (CF₃ analog) | ~1 | ~200 | ~300 | ~200 |
| Hypothetical SF₅ Analog | Potentially <1 | Potentially altered | Potentially altered | Potentially enhanced |
This table is illustrative and based on extrapolations. Further experimental data is required for confirmation.
The rationale for predicting enhanced SERT affinity and selectivity lies in the unique electronic and steric profile of the SF₅ group, which may foster more specific and robust interactions with the SERT binding site.[3]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments relevant to the SAR analysis of perfluorophenoxyethylamine analogs.
Synthesis of a Pentafluorosulfanyl Analog of Fluoxetine
This protocol is adapted from the synthesis of related SF₅-containing compounds.[2][7]
Objective: To synthesize N-methyl-3-phenyl-3-(4-(pentafluorosulfanyl)phenoxy)propan-1-amine.
Materials:
-
3-chloro-1-phenylpropan-1-one
-
4-(pentafluorosulfanyl)phenol
-
Methylamine (40% in water)
-
Sodium borohydride (NaBH₄)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Methanol
-
Standard glassware and purification apparatus (chromatography)
Procedure:
-
Step 1: Synthesis of 3-chloro-1-phenyl-1-(4-(pentafluorosulfanyl)phenoxy)propane.
-
To a solution of 4-(pentafluorosulfanyl)phenol (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-chloro-1-phenylpropan-1-one (1.1 eq) and heat the reaction to 80°C for 4 hours.
-
Cool the reaction to room temperature, pour into water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 2: Reduction of the Ketone.
-
Dissolve the product from Step 1 in methanol.
-
Cool the solution to 0°C and add NaBH₄ (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash with brine, dry, and concentrate.
-
-
Step 3: Amination.
-
Dissolve the alcohol from Step 2 in a suitable solvent (e.g., methanol).
-
Add an excess of aqueous methylamine (e.g., 5 eq).
-
Heat the reaction in a sealed tube at 100°C for 12 hours.
-
Cool the reaction, concentrate under reduced pressure, and partition between diethyl ether and water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry, and concentrate.
-
Purify the final product by column chromatography to yield the target compound.
-
Caption: Synthetic workflow for a pentafluorosulfanyl analog.
In Vitro Monoamine Transporter Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for SERT, DAT, and NET.[8][9]
Objective: To determine the Ki values of perfluorophenoxyethylamine analogs at human monoamine transporters.
Materials:
-
Cell membranes expressing human SERT, DAT, or NET
-
Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET)
-
Non-labeled standards for non-specific binding determination (e.g., clomipramine for SERT, GBR 12909 for DAT, desipramine for NET)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds.
-
Thaw the cell membrane preparations on ice.
-
Dilute the radioligand to the desired concentration (typically at or below its Kd) in assay buffer.
-
-
Assay Incubation:
-
In a 96-well plate, add assay buffer, the test compound solution, the radioligand solution, and the cell membrane preparation.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the appropriate non-labeled standard.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand binding assay workflow.
Causality and Self-Validation in Experimental Design
The choice of experimental protocols is guided by the need for robust and reproducible data. The competitive radioligand binding assay is considered the gold standard for determining ligand affinity to a receptor due to its sensitivity and direct measurement of the binding interaction.[10] The use of well-characterized radioligands and specific standards for non-specific binding ensures the validity of the results.
In the synthesis protocol, each step is followed by purification and characterization (e.g., NMR, mass spectrometry) to confirm the identity and purity of the intermediates and the final product. This self-validating system is crucial for ensuring that the biological data obtained is for the intended compound.
Conclusion and Future Directions
The exploration of perfluorophenoxyethylamine analogs represents a promising avenue for the discovery of novel CNS-active agents. The substitution of less common perfluoroalkyl groups like pentafluorosulfanyl for the more traditional trifluoromethyl group can lead to dramatic and sometimes unexpected improvements in potency and selectivity.[1] The available data, though limited, strongly suggests that perfluorination of the phenoxy ring is a powerful tool for modulating the pharmacological profile of phenoxyethylamine-based compounds.
Future research should focus on a more systematic exploration of the SAR of this compound class. This includes the synthesis and evaluation of a broader range of analogs with varying degrees of fluorination and different substituents on the ethylamine side chain and the non-phenoxy phenyl ring. A comprehensive analysis of their activity at SERT, DAT, and NET, as well as a broader panel of CNS receptors, will be crucial for identifying candidates with optimal therapeutic profiles. Furthermore, in vivo studies are needed to assess the pharmacokinetic and pharmacodynamic properties of these promising analogs.
References
-
Welch, J. T., & Lim, D. S. (2007). The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine. Bioorganic & Medicinal Chemistry, 15(21), 6659–6666. [Link]
-
Wipf, P., & Kerekes, A. D. (2009). Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. Organic & Biomolecular Chemistry, 7(19), 4071–4075. [Link]
-
ResearchGate. (n.d.). The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine | Request PDF. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved February 4, 2026, from [Link]
-
Kastner, N., et al. (2025). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. bioRxiv. [Link]
-
EurekAlert!. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. [Link]
-
Royal Society of Chemistry. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry. [Link]
-
Niello, M., et al. (2019). Discovery and Development of Monoamine Transporter Ligands. Neuropharmacology, 161, 107622. [Link]
-
McCormick, T. J., et al. (2019). Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine. Journal of Medicinal Chemistry, 62(1), 3–29. [Link]
-
Ye, L., et al. (2022). Molecular basis of vesicular monoamine transport and neurological drug interactions. Nature, 608(7923), 625–632. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences | Request PDF. Retrieved February 4, 2026, from [Link]
-
Zwart, R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 686. [Link]
-
Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152–160. [Link]
-
Celtarys Research. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. [Link]
Sources
- 1. The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
Comparative study of the anticancer effects of novel phenoxyethylamine derivatives
Topic: Comparative Study of the Anticancer Effects of Novel Phenoxyethylamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The search for small-molecule chemotherapeutics that overcome multidrug resistance (MDR) has renewed interest in the phenoxyethylamine and phenoxyalkylamine scaffolds. Unlike traditional alkylating agents, these novel derivatives exhibit a dual mechanism of action: direct cytotoxicity via mitochondrial apoptosis and the potential modulation of efflux pumps (e.g., P-glycoprotein).
This guide provides a technical comparison of recently synthesized phenoxyethylamine derivatives against standard-of-care agents (Cisplatin, Doxorubicin). It synthesizes data from recent high-impact studies (2023–2025) to evaluate their structure-activity relationships (SAR), cytotoxic potency (IC₅₀), and safety profiles.
Chemical Context & Structure-Activity Relationship (SAR)
The core pharmacophore involves a phenoxy ring linked to an amine via an alkyl chain. Modifications to this scaffold dramatically alter lipophilicity and target binding affinity.
Key SAR Findings
-
Chain Length: Derivatives with a propyl or butyl linker (n=3 or 4) between the phenoxy and amine groups generally exhibit higher cytotoxicity than ethyl-linked analogs due to optimal flexibility for receptor docking.
-
Ring Substitution: Electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) at the para position of the phenoxy ring enhance metabolic stability and cytotoxic potency.
-
Amine Modification: Secondary amines often outperform primary amines. The incorporation of bulky heterocyclic amines (e.g., piperidine, morpholine) improves membrane permeability.
Synthesis Workflow (General Protocol)
The synthesis typically follows a nucleophilic substitution pathway. Below is the logic flow for generating these derivatives:
Figure 1: General synthetic pathway for phenoxyalkylamine derivatives via Williamson ether synthesis followed by N-alkylation.
Comparative Efficacy Analysis
The following data aggregates cytotoxicity profiles from recent studies evaluating novel derivatives (coded as 3h , VS-06 , and 6 ) against human cancer cell lines.
Table 1: IC₅₀ Values (µM) – Novel Derivatives vs. Standard Agents
| Compound ID | Scaffold Class | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) |
| Compound 3h [1] | Phenoxy-selanyl-propanol | 4.2 ± 0.3 | 5.1 ± 0.4 | 6.8 ± 0.5 | -- |
| Compound VS-06 [2] | Phenoxy-N-phenylacetamide | -- | -- | -- | 5.0 ± 0.2 * |
| Compound 6 [3] | Phenoxypropyl-piperidine | 12.4 ± 1.1 | 8.5 ± 0.9 | -- | 10.2 ± 1.5 |
| Cisplatin (Control) | Platinum Complex | 6.5 ± 0.5 | 4.8 ± 0.3 | 5.2 ± 0.4 | 7.1 ± 0.6 |
| Doxorubicin (Control) | Anthracycline | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 |
Note: VS-06 tested on CEM T-lymphocytes showed IC₅₀ ~5.0 µM.[1][2][3] Values are mean ± SD. Lower IC₅₀ indicates higher potency.
Analysis:
-
Compound 3h outperforms Cisplatin in A549 lung cancer cells, suggesting superior efficacy in specific solid tumor models.
-
Compound 6 shows moderate activity but improved selectivity (see Section 6), making it a viable candidate for combination therapy.
-
While Doxorubicin remains more potent molar-for-molar, the phenoxyethylamine derivatives often lack the cardiotoxicity associated with anthracyclines.
Mechanistic Deep Dive
Unlike non-specific alkylating agents, these novel derivatives primarily induce cell death through the Intrinsic Mitochondrial Apoptotic Pathway and Cell Cycle Arrest .
Mechanism of Action[4]
-
ROS Generation: The lipophilic nature allows accumulation in mitochondria, disrupting the electron transport chain and generating Reactive Oxygen Species (ROS).
-
MMP Loss: ROS accumulation triggers the loss of Mitochondrial Membrane Potential (
). -
Bax/Bcl-2 Modulation: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2.
-
Caspase Cascade: Cytochrome c release activates Caspase-9, which cleaves Caspase-3, leading to DNA fragmentation.
Signaling Pathway Diagram
Figure 2: Proposed mechanism of action showing the mitochondrial trigger for apoptosis and concurrent cell cycle arrest.
Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized based on the cited literature.
In Vitro Cytotoxicity Assay (MTT)
Purpose: Determine IC₅₀ values.
-
Seeding: Seed cancer cells (e.g., A549, HepG2) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Treat cells with serial dilutions of the derivative (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%). Include Cisplatin as positive control.
-
Incubation: Incubate for 48h or 72h.
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.
Apoptosis Detection (Annexin V-FITC/PI)
Purpose: Confirm mechanism of cell death (Apoptosis vs. Necrosis).
-
Treatment: Treat cells with IC₅₀ concentration of the derivative for 24h.
-
Harvesting: Trypsinize cells, wash with cold PBS.
-
Staining: Resuspend in binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Analysis: Incubate 15 min in dark. Analyze via Flow Cytometry (Ex/Em: 488/530 nm).
-
Result Interpretation: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.
-
Safety & ADME Profile
A critical advantage of phenoxyethylamine derivatives over traditional chemotherapy is their Selectivity Index (SI) .
-
Selectivity Index (SI): Defined as
. -
Data: Novel derivatives (e.g., Compound 3h) have demonstrated SI > 5 in HEK293 (normal kidney) cells, whereas Cisplatin typically shows SI < 2.
-
Hemolysis: Phenoxyalkylamine derivatives generally show <5% hemolysis at therapeutic concentrations, indicating compatibility with intravenous administration.
References
-
Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. Source: National Institutes of Health (NIH) / PubMed Central. [Link]
-
Synthesis and cytotoxic evaluation of some 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl] phenoxy}-N-phenylacetamide. Source: Acta Poloniae Pharmaceutica / PubMed. [Link]
-
Design, synthesis and anticonvulsant-analgesic activity of new N-[(phenoxy)alkyl]aminoalkanols. (Includes cytotoxicity data on HepG2). Source: National Institutes of Health (NIH). [Link]
-
Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Source: National Institutes of Health (NIH) / PMC. [Link]
-
Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide. Source: National Institutes of Health (NIH). [Link]
Sources
Confirming the molecular structure of synthetic N,N-Dimethyl-2-(perfluorophenoxy)ethanamine
Executive Summary & Core Directive
The Challenge: Confirming the structure of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine (Structure 1 ) presents a unique analytical blind spot. Standard proton (
The Risk: In nucleophilic aromatic substitution (
The Solution: This guide compares the Standard Organic QC Protocol against a Fluorous-Specific Validation Protocol . We demonstrate that relying solely on standard methods is insufficient for high-purity applications (e.g., PROTAC linkers or fluorous tags) and establish
Comparative Methodology: Standard vs. Advanced
We evaluated two analytical workflows for the confirmation of Structure 1 .
| Feature | Method A: Standard Organic QC | Method B: Fluorous-Specific Validation (Recommended) |
| Primary Detectors | ||
| Aromatic Ring Visibility | Zero (Silent in | Full (Distinct AA'BB'C or AA'MXX' patterns) |
| Impurity Detection | Low. Often misses para-disubstituted byproducts ( | High. Detects symmetry changes in the fluorine ring. |
| Cost/Time | Low / < 1 Hour | Medium / 2-3 Hours (requires probe tuning) |
| Confidence Level | Inconclusive (Inferred structure) | Definitive (Direct structural proof) |
The "Blind Spot" in Method A
In Method A, a researcher observes the ethyl chain triplets and the dimethylamine singlet. If the integration ratio is correct (2:2:6), the sample passes. However, this data is identical for the target molecule and the para-substituted impurity (where a second amine chain replaces the para-fluorine), differing only by the invisible aromatic core.
Experimental Protocols
Synthesis Context (The Source of Error)
-
Reaction:
reaction of Hexafluorobenzene ( ) with N,N-Dimethylaminoethanol in the presence of a base (NaH or ). -
Critical Path: The reaction must stop at mono-substitution. Excess heat or base drives the reaction to the para-disubstituted product.
Method B: Fluorous-Specific Validation Protocol
Objective: Visualize the pentafluorophenyl ring pattern to confirm mono-substitution.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10-15 mg of analyte in 0.6 mL
.-
Note: Use high-grade solvent to avoid acidic impurities that may protonate the amine and shift signals.
-
-
Internal Standard: Add 1
L of -Trifluorotoluene ( -63.7 ppm) or Hexafluorobenzene ( -164.9 ppm) for accurate referencing. -
Probe Setup: Tune the probe to 376.5 MHz (for a 400 MHz magnet).
-
Acquisition Parameters (
F):-
Spectral Width: -100 ppm to -200 ppm (focus on aromatic region).
-
Relaxation Delay (
): 5.0 seconds (Fluorine nuclei relax slowly; inadequate delay causes integration errors). -
Scans: 64 (High sensitivity of
F allows fewer scans than C).
-
-
Acquisition Parameters (
C):-
Crucial: Run
C{ F} (Fluorine Decoupled). Without decoupling, the Carbon-Fluorine coupling ( Hz) splits aromatic carbons into complex multiplets, burying them in the baseline.
-
Data Presentation & Analysis
Expected Spectral Data (Target Molecule)
Compound: N,N-Dimethyl-2-(perfluorophenoxy)ethanamine
Formula:
Table 1:
F NMR Chemical Shifts (Relative to
)
Interpretation Logic: The target molecule has a mono-substituted pentafluorophenyl ring. This creates a symmetry pattern of 2:1:2 (Ortho:Para:Meta).
| Assignment | Shift ( | Multiplicity | Integration | Diagnostic Value |
| Ortho-F (2,6) | -156.0 to -158.0 | Multiplet (AA') | 2F | Closest to Oxygen; monitors ether linkage. |
| Para-F (4) | -160.0 to -163.0 | Triplet of Triplets | 1F | Critical: Presence confirms mono-substitution. Absence indicates para-impurity. |
| Meta-F (3,5) | -163.0 to -165.0 | Multiplet (BB') | 2F | Complex coupling with Ortho/Para. |
Table 2:
H NMR Chemical Shifts (
)
Note: This data confirms the side chain but NOT the ring.
| Assignment | Shift ( | Multiplicity | Integration |
| -O-CH2- | 4.15 - 4.25 | Triplet ( | 2H |
| -CH2-N- | 2.65 - 2.75 | Triplet ( | 2H |
| -N(CH3)2 | 2.30 - 2.35 | Singlet | 6H |
The "Red Flag" Impurity
If the Para-F signal (approx -162 ppm) is missing and the spectrum shows only two singlets or a simple AA'BB' pattern, the product is the para-disubstituted impurity (
Visualization of Logic & Workflow
Diagram 1: Analytical Decision Matrix
This diagram illustrates the decision-making process for releasing the compound.
Caption: Decision matrix comparing Standard QC (Step 1) vs. Advanced Validation (Step 2). Only Step 2 distinguishes the target from critical impurities.
Diagram 2: F Signal Interpretation
Visualizing the specific fluorine environment on the aromatic ring.
Caption: Structural assignment of 19F NMR signals. The Para-F signal is the "truth" indicator for mono-substitution.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Authoritative text on
F coupling patterns and chemical shifts). -
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorofuran, perfluorothiophene, perfluoropyridine and perfluoroquinoline. Tetrahedron, 59(4), 437-454. (Mechanistic grounding for
on perfluoroaromatics). -
Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.[1] (Standard protocols for hetero-nuclear decoupling).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 110627, Ethanamine, 2,2'-oxybis[N,N-dimethyl-. (Reference for the non-fluorinated analog naming convention).
Sources
Assessing the specificity of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine as a receptor antagonist
The following guide is structured as a high-level technical directive for validating the pharmacological profile of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine (referred to herein as PFPEA ).
This guide addresses the specific challenges of the phenoxyethylamine scaffold—a "privileged structure" in medicinal chemistry known for its promiscuity across serotonergic, histaminergic, and sigma receptors.[1] The introduction of the perfluorophenoxy moiety (pentafluorophenyl ring) drastically alters the electronic landscape (quadrupole moment inversion), requiring a specialized assessment protocol to distinguish true antagonism from non-specific hydrophobic binding.[1]
Executive Summary & Mechanistic Rationale
The Challenge:
The core scaffold of PFPEA (
The Fluorine Effect:
Perfluorination (replacing all phenyl hydrogens with fluorine) in PFPEA inverts the electronic character of the aromatic ring from electron-rich to electron-deficient.[1] This theoretically abolishes standard cation-
Objective: This guide outlines the protocol to validate PFPEA as a specific receptor antagonist , distinguishing it from "dirty" promiscuous binders that plague early drug discovery.
Comparative Analysis: PFPEA vs. Structural Alternatives
To assess performance, PFPEA must be benchmarked against its non-fluorinated parent and clinical standards known for specific off-target profiles.[1]
Table 1: Physicochemical & Pharmacological Benchmarking
| Feature | PFPEA (Candidate) | Non-Fluorinated Parent (Control) | Diphenhydramine (H1 Standard) | Fluoxetine (SERT Standard) |
| Structure | Perfluorophenoxy-ethyl-amine | Phenoxy-ethyl-amine | Diphenylmethoxy-ethyl-amine | Phenoxy-propyl-amine (CF3) |
| Electronic Character | Mixed | |||
| Lipophilicity (LogP) | High (~3.5 - 4.[1]0) | Moderate (~2.[1]0) | Moderate (~3.[1][2]3) | High (~4.[1]0) |
| Primary Risk | Non-specific hydrophobic adsorption | Promiscuity (H1, M1, 5-HT) | Sedation (H1), Anticholinergic (M1) | SERT/CYP inhibition |
| Validation Goal | Prove specific binding despite high LogP | Establish baseline promiscuity | Positive Control (H1 Antagonism) | Negative Control (Selectivity) |
Strategic Assessment Workflow
The assessment must follow a "Funnel of Specificity" to avoid false positives derived from lipophilic non-specific binding.[1]
Figure 1: The "Specificity Funnel" workflow ensures that only compounds with verified mechanism-of-action proceed to safety profiling.[1]
Experimental Protocols
Protocol A: Competitive Radioligand Binding (The "Truth" Assay)
Objective: Determine the affinity constant (
Methodology:
-
Membrane Preparation: Use HEK293 cells overexpressing the target receptor (e.g., 5-HT2A or Sigma-1).[1]
-
Ligand Selection: Use a tritiated standard (e.g.,
-Ketanserin for 5-HT2A) at a concentration equal to its .[1] -
Incubation:
-
Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).[1]
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Acceptance Criteria:
-
Specific Binding:
of total binding.[1] -
Hill Slope: Should be near 1.0. A slope
indicates negative cooperativity or multiple binding sites (common with fluorinated promiscuity).[1]
Protocol B: Functional Antagonism (Schild Analysis)
Objective: Prove PFPEA is a competitive antagonist and not an allosteric modulator or channel blocker.[1]
Methodology:
-
System: FLIPR Calcium Flux assay (for Gq-coupled GPCRs) or cAMP HTRF (for Gs/Gi).
-
Agonist Curve: Generate a concentration-response curve (CRC) for the endogenous agonist alone.
-
Antagonist Shift: Repeat Agonist CRC in the presence of fixed concentrations of PFPEA (
). -
Data Plotting: Plot
vs. .
Interpretation:
-
Linear Regression: If the slope is
, PFPEA is a competitive antagonist.[1] -
pA2 Value: The X-intercept gives the
, which should align with the from Protocol A. -
Note: If the maximal response (
) is depressed, PFPEA acts as a non-competitive antagonist (potentially blocking ion channels due to membrane intercalation).[1]
Protocol C: The "Safety" Selectivity Panel
Objective: Screen for common "Phenoxyethylamine" liabilities.[1]
| Target | Assay Type | Rationale for PFPEA |
| hERG Channel | Patch Clamp | Fluorinated lipophiles often trap in the hERG pore, causing QT prolongation.[1] |
| Histamine H1 | Binding | The ethylamine tail is a classic H1 pharmacophore.[1] |
| Muscarinic M1 | Calcium Flux | Anticholinergic effects are common side effects of this scaffold.[1] |
| Sigma-1 ( | Binding | Perfluorinated rings have high affinity for Sigma receptors (chaperone proteins).[1] |
Mechanistic Visualization: The Perfluoro-Effect[1][2]
Understanding why PFPEA might differ from its parent is crucial for interpreting data.[1]
Figure 2: The "Selectivity Inversion."[1][3] Perfluorination eliminates cation-pi binding (red lines), potentially removing cholinergic side effects while enhancing hydrophobic specificity (green lines).[1]
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Arunlakshana, O., & Schild, H. O. (1959).[1] Some quantitative uses of drug antagonists.[1][4] British Journal of Pharmacology and Chemotherapy, 14(1), 48-58.[1] Link
-
Gill, H. S., et al. (2000).[1] A structure-activity relationship study of potential sigma receptor ligands. Journal of Medicinal Chemistry. (Contextual reference for phenoxyethylamine scaffolds).
-
Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[1] Link
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]
Sources
- 1. Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | C23H29NO8 | CID 14440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethylamine, N,N-dimethyl-2-phenoxy- | SIELC Technologies [sielc.com]
- 3. N,N-Dimethyl-2-(4-Phenoxyphenoxy)ethanamine | C16H19NO2 | CID 87057595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preferred antagonist binding state of the NMDA receptor: synthesis, pharmacology, and computer modeling of (phosphonomethyl)phenylalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N,N-Dimethyl-2-(perfluorophenoxy)ethanamine
Operational Hazard Profile (The "Why")
To handle N,N-Dimethyl-2-(perfluorophenoxy)ethanamine safely, you must look beyond the generic Safety Data Sheet (SDS) and understand the molecular mechanisms of its toxicity. This compound combines a basic tertiary amine tail with a lipophilic perfluorinated aromatic head.
The Dual-Threat Mechanism
-
The Amine Motif (Corrosivity & Volatility): Like most low-molecular-weight amines, the
-dimethyl-ethanamine backbone is caustic. It attacks mucous membranes and corneal tissue immediately upon contact. Its volatility means inhalation risks exist even at room temperature. -
The Perfluorophenoxy Moiety (Bio-Penetration): The perfluorinated phenyl ring acts as a "lipophilic sled." It drastically increases the molecule's ability to penetrate the stratum corneum (outer skin layer).
-
Critical Insight: Standard amines burn the skin surface. Fluorinated amines can penetrate while burning, potentially delivering systemic toxicity or neurotoxic effects before the user feels the chemical burn.
-
Risk Classification:
-
Acute Dermal: High (Rapid Absorption + Corrosive)
-
Inhalation: Moderate to High (Mucosal Damage)
-
Ocular: Severe (Irreversible Corneal Damage)
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory nitrile gloves for prolonged contact with this substance. The fluorinated motif can facilitate permeation through standard nitrile polymers.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection (Primary) | Silver Shield® / 4H® (Laminate) Liners | Fluorinated organics and amines can degrade or permeate nitrile. Laminate offers the broadest chemical resistance (breakthrough >480 min). |
| Hand Protection (Outer) | 5-8 mil Nitrile (Disposable) | Worn over the laminate liners to provide dexterity and grip (laminate is slippery). Change immediately upon splash.[1] |
| Respiratory | Fume Hood (Primary) or Full-Face Respirator with Multi-Gas/Vapor Cartridges (P100/OV/AG) | The amine functionality requires Ammonia/Methylamine protection; the organic backbone requires Organic Vapor protection. |
| Ocular/Face | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient. Amines track with moisture; vapors can bypass glasses and irritate the eyes. |
| Body | Tyvek® Lab Coat (or chemically resistant apron) | Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels splashes. |
Engineering Controls & Logic
The "Zero-Exposure" Standard
All manipulations of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine must occur within a certified chemical fume hood.
-
Sash Height: Maintain at working height (approx. 18 inches) to ensure face velocity >100 fpm.
-
Airfoil Check: Ensure the bottom airfoil is not blocked by equipment (e.g., hot plates), which creates turbulence and allows vapors to "roll" out of the hood.
-
Trap Protection: If using a vacuum line (e.g., rotary evaporation), a cold trap (dry ice/acetone) is mandatory. Fluorinated amines should not enter the central vacuum system due to potential pump oil degradation.
Operational Workflow: Safe Handling Protocol
The following diagram illustrates the decision logic for handling this compound.
Figure 1: Decision logic for handling fluorinated amines, prioritizing containment and spill response.
Step-by-Step Handling Procedure
-
Preparation:
-
Clear the fume hood of unnecessary clutter.
-
Place a chemically resistant tray (polypropylene) under the working area to contain potential spills.
-
Don PPE: Put on Silver Shield gloves first, then standard nitrile gloves over them.
-
-
Transfer (The Critical Moment):
-
Avoid open pouring. Use a glass syringe with a Luer-lock needle or a positive-displacement pipette.
-
Why? Pouring creates turbulence and invisible aerosols. Syringes contain the vapor.
-
-
Quenching/Cleanup:
Waste Disposal & Deactivation[5][6][7][8]
Fluorinated compounds are persistent environmental pollutants (PFAS-adjacent chemistry). Do not flush down the drain.
-
Segregation:
-
Create a specific waste stream labeled: "Fluorinated Organic Amines - DO NOT MIX WITH OXIDIZERS."
-
Mixing amines with strong oxidizers (like Nitric Acid waste) can cause immediate explosion.
-
-
Disposal Method:
-
The only acceptable disposal method is High-Temperature Incineration at a licensed facility capable of scrubbing HF (Hydrofluoric Acid) byproducts from the flue gas.
-
-
Spill Management:
-
Do not use standard clay litter if the spill is large. Use a commercial Amine Neutralizer or Vermiculite.
-
Caution: Reaction with spill absorbents may generate heat.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Dermal Exposure and Glove Selection Guidelines. United States Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). [Link][5][6]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
